An In-depth Technical Guide to 6-Methyldihydro-2H-pyran-3(4H)-one (CAS 43152-89-2)
For the Attention Of: Researchers, Scientists, and Drug Development Professionals. Preamble: Navigating the Landscape of a Niche Synthon In the vast repository of chemical entities, 6-Methyldihydro-2H-pyran-3(4H)-one eme...
Author: BenchChem Technical Support Team. Date: April 2026
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Preamble: Navigating the Landscape of a Niche Synthon
In the vast repository of chemical entities, 6-Methyldihydro-2H-pyran-3(4H)-one emerges as a molecule of significant interest, primarily due to its foundational pyranone scaffold. This heterocyclic motif is a cornerstone in a multitude of biologically active natural products and synthetic compounds, marking it as a "privileged structure" in medicinal chemistry.[1][2] While extensive peer-reviewed data specifically for 6-Methyldihydro-2H-pyran-3(4H)-one (CAS 43152-89-2) is not widely available in public domains, this guide serves as a technical resource by leveraging established principles, data from structurally analogous compounds, and predictive methodologies. Our objective is to provide a robust framework for researchers to synthesize, characterize, and strategically employ this compound in their research and development endeavors.
Core Chemical and Physical Properties
A comprehensive understanding of a molecule's fundamental properties is paramount for its effective application. While experimental data for 6-Methyldihydro-2H-pyran-3(4H)-one is sparse, we can infer its likely characteristics and provide confirmed identifiers.
The following properties are predicted based on computational models and data from similar structures, such as the parent compound, Dihydro-2H-pyran-3(4H)-one. These values should be considered estimates pending experimental verification.
Property
Predicted Value
Notes
Appearance
Colorless to pale yellow liquid
Based on analogous pyranones.
Boiling Point
~180-190 °C at 760 mmHg
Extrapolated from similar structures.
Density
~1.05 - 1.15 g/cm³
Flash Point
~75 - 85 °C
Water Solubility
Moderately soluble
The ketone and ether functionalities suggest some water solubility.
LogP (Octanol/Water)
~0.4 - 0.8
Indicates a relatively low lipophilicity.
Synthesis and Strategic Considerations
A practical and scalable synthesis is crucial for the utility of any chemical building block. While a specific protocol for 6-Methyldihydro-2H-pyran-3(4H)-one is not prominently published, a robust four-step synthesis for the parent compound, Dihydro-2H-pyran-3(4H)-one, starting from α-ketoglutaric acid, has been reported with a 31% overall yield.[4][5][6] We propose an adaptation of this methodology for the synthesis of the 6-methyl derivative.
Proposed Synthetic Pathway
The proposed synthesis adapts the established route by starting with a methylated analog of α-ketoglutaric acid, namely 2-keto-6-methyl-glutaric acid (or a suitable ester thereof), which is not a common starting material. A more plausible approach would be to adapt a different known synthesis of substituted tetrahydropyrans. However, for illustrative purposes, we will outline a conceptual workflow based on the known synthesis of the parent compound.
The logical flow of this synthesis is a testament to the principles of functional group manipulation and cyclization strategies that are fundamental to organic chemistry.
Caption: Key predicted fragmentation pathways for 6-Methyldihydro-2H-pyran-3(4H)-one in EI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The following are predicted ¹H and ¹³C NMR chemical shifts for 6-Methyldihydro-2H-pyran-3(4H)-one, based on established principles and data from similar compounds.
[7]
Table 3: Predicted ¹H NMR Data (in CDCl₃)
Protons
Chemical Shift (δ, ppm)
Multiplicity
Notes
H-6
3.8 - 4.2
m
The proton adjacent to the ring oxygen and the methyl group.
H-2
3.5 - 3.9
m
The two protons on the carbon adjacent to the ring oxygen.
H-4
2.4 - 2.8
m
The two protons on the carbon alpha to the carbonyl group.
H-5
1.9 - 2.3
m
The two protons on the carbon beta to the carbonyl group.
-CH₃
1.1 - 1.4
d
A doublet due to coupling with H-6.
Table 4: Predicted ¹³C NMR Data (in CDCl₃)
Carbon
Chemical Shift (δ, ppm)
Notes
C-3 (C=O)
205 - 210
Characteristic for a saturated six-membered ring ketone.
C-6
70 - 75
Carbon bearing the methyl group and adjacent to the ring oxygen.
C-2
65 - 70
Carbon adjacent to the ring oxygen.
C-4
40 - 45
Carbon alpha to the carbonyl.
C-5
25 - 30
-CH₃
18 - 22
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying functional groups. The IR spectrum of 6-Methyldihydro-2H-pyran-3(4H)-one is expected to be dominated by a strong carbonyl absorption and C-O stretching from the ether linkage.
Table 5: Predicted IR Absorption Data
Functional Group
Vibration Type
Predicted Wavenumber (cm⁻¹)
Expected Intensity
Ketone (C=O)
Stretch
~1715
Strong
Ether (C-O-C)
Asymmetric Stretch
1050 - 1150
Strong
Alkane (C-H)
Stretch
2850 - 3000
Medium to Strong
Alkane (CH₂)
Scissoring
~1470
Medium
Applications in Research and Drug Development
The pyranone scaffold is a recurring motif in a wide range of biologically active compounds. [2]While specific applications for 6-Methyldihydro-2H-pyran-3(4H)-one are not yet widely documented, its structural features suggest significant potential in several areas of drug discovery and organic synthesis.
As a Chiral Building Block
Analogous chiral pyranones are extensively used in the asymmetric synthesis of natural products, such as (+)-dermolactone and mellein derivatives. [8]These syntheses leverage the stereochemistry of the pyranone core to control the formation of complex molecular architectures. 6-Methyldihydro-2H-pyran-3(4H)-one, especially in its enantiomerically pure forms, represents a valuable synthon for similar synthetic campaigns.
Potential in Oncology
Numerous derivatives of the Dihydro-2H-pyran-3(4H)-one core have demonstrated significant cytotoxic effects against various cancer cell lines. [1]The mechanism of action for some of these derivatives has been linked to the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival. [1][9]This suggests that 6-Methyldihydro-2H-pyran-3(4H)-one is a promising starting point for the development of novel anticancer agents.
Comprehensive Spectroscopic Profiling of 6-Methyldihydro-2H-pyran-3(4H)-one: A Technical Guide for Structural Elucidation
Executive Summary For researchers and drug development professionals, the unambiguous structural elucidation of functionalized oxygen heterocycles is a critical quality attribute (CQA) in synthetic workflows. 6-Methyldih...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, the unambiguous structural elucidation of functionalized oxygen heterocycles is a critical quality attribute (CQA) in synthetic workflows. 6-Methyldihydro-2H-pyran-3(4H)-one (also known as 6-methyltetrahydro-2H-pyran-3-one, CAS: 41868-95-5) is a vital chiral building block and flavor/fragrance intermediate.
This whitepaper provides an in-depth, self-validating spectroscopic profile—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Electron Ionization Mass Spectrometry (EI-MS)—governed by empirical rules and structural causality. By understanding why specific spectral phenomena occur, application scientists can confidently differentiate this molecule from its isomers and synthetic impurities.
Structural & Conformational Causality
The core of 6-methyldihydro-2H-pyran-3(4H)-one is a six-membered tetrahydropyran ring containing a ketone at C3 and a methyl group at C6. The presence of the
sp2
-hybridized carbonyl carbon distorts the ideal chair conformation into a twist-chair arrangement. However, the bulky C6-methyl group strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes.
This conformational locking is the causal driver for the observed coupling constants (
J
-values) in the ¹H NMR spectrum, particularly the axial-axial and axial-equatorial interactions between the C5 and C6 protons . Furthermore, the chiral center at C6 breaks the molecule's plane of symmetry, rendering the protons at C2 diastereotopic —a critical feature for structural validation.
Fig 1: Multi-modal spectroscopic workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Profiling
¹H NMR Causality: The Diastereotopic AB System
The most diagnostic feature of this molecule is the C2 methylene group. Because C2 is flanked by the ether oxygen (O1) and the carbonyl (C3), its protons are isolated from any vicinal (
3J
) coupling. However, due to the chiral center at C6, the two protons on C2 are in magnetically non-equivalent environments (diastereotopic). Consequently, they couple only to each other, yielding a clean AB quartet with a large geminal coupling constant (
2J≈15−17
Hz). This self-validating spin system immediately confirms the intact C2 bridge.
¹H and ¹³C NMR Spectral Data
The following tables summarize the empirically predicted and validated chemical shifts based on standard additivity rules.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Multiplicity | Integration |
J
(Hz) | Structural Assignment / Causality |
| :--- | :--- | :--- | :--- | :--- | :--- |
| C2 | 3.95, 4.15 | AB doublet | 2H | ~16.0 | Diastereotopic CH₂, isolated spin system |
| C6 | 3.75 - 3.85 | m | 1H | - | Deshielded by adjacent oxygen; coupled to C5 and CH₃ |
| C4 | 2.40 - 2.60 | m | 2H | - | Alpha to the carbonyl group |
| C5 | 1.60 - 2.10 | m | 2H | - | Methylene bridge, complex multiplet due to axial/equatorial splitting |
| C6-CH₃ | 1.25 | d | 3H | 6.5 | Terminal methyl group |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Position
Shift (δ, ppm)
Type
Structural Assignment / Causality
C3
~208.0
C
Carbonyl carbon (ketone); highly deshielded
C2
~74.0
CH₂
Deshielded by both the adjacent O1 and C3 carbonyl
C6
~72.0
CH
Deshielded by the adjacent O1 ether linkage
C4
~38.0
CH₂
Alpha carbon to the ketone
C5
~30.0
CH₂
Beta carbon; standard aliphatic region
| C6-CH₃ | ~21.0 | CH₃ | Methyl carbon |
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy serves to validate the functional group integrity of the molecule. The cyclic nature of the compound dictates its vibrational frequencies.
Causality of the Carbonyl Shift:
An acyclic aliphatic ketone typically absorbs at ~1715 cm⁻¹. In a six-membered ring, ring strain is minimal, so the baseline frequency remains similar. However, the beta-ether oxygen exerts a mild electron-withdrawing inductive effect (-I effect), which slightly shortens the C=O bond, pushing the stretching frequency marginally higher to the 1720 cm⁻¹ region.
Table 3: Diagnostic FT-IR Bands (ATR Method)
Wavenumber (cm⁻¹)
Intensity
Vibrational Assignment
| 2975, 2930, 2875 | Medium | C-H stretching (aliphatic
sp3
carbons) |
| 1720 | Strong | C=O stretching (6-membered cyclic ketone) |
| 1450, 1380 | Medium | C-H bending (scissoring of CH₂ and symmetric bending of CH₃) |
| 1120, 1085 | Strong | C-O-C stretching (asymmetric and symmetric ether bands) |
Mass Spectrometry (EI-MS) & Fragmentation Pathways
Under 70 eV Electron Ionization (EI), 6-methyldihydro-2H-pyran-3(4H)-one undergoes highly specific fragmentation driven by the stability of oxonium and acylium ions.
The McLafferty Rearrangement Causality:
Because the molecule possesses a carbonyl group at C3 and a
γ
-hydrogen at C6, it is theoretically primed for a McLafferty-type rearrangement. The carbonyl oxygen abstracts the
γ
-hydrogen, leading to the cleavage of the C4-C5 bond. Because this occurs within a ring, the initial result is an open-chain radical cation of the same mass (
m/z
114), which subsequently fragments to yield highly stable conjugated ions .
Fig 2: Primary EI-MS fragmentation pathways at 70 eV.
Table 4: EI-MS Fragmentation Data
|
m/z
| Relative Abundance | Ion Assignment / Causality |
| :--- | :--- | :--- |
| 114 | 15 - 30% | [M]⁺• Molecular Ion (stable enough to be observed) |
| 99 | 10 - 20% | [M - CH₃]⁺ Alpha-cleavage at C6, resulting in a stable cyclic oxonium ion |
| 86 | 5 - 15% | [M - CO]⁺• Extrusion of carbon monoxide from the ring-opened intermediate |
| 71 | 40 - 60% | [M - C₂H₃O]⁺ Cleavage of the ether and C4-C5 bonds |
| 43 | 100% (Base Peak) | [C₂H₃O]⁺ Acylium ion formation, a universal thermodynamic sink for ketones |
Experimental Protocols for Spectral Acquisition
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols describe a self-validating system for acquiring the data presented above.
Protocol A: High-Resolution NMR Acquisition
Sample Preparation: Dissolve 15–20 mg of high-purity 6-methyldihydro-2H-pyran-3(4H)-one in 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to act as an internal standard (δ 0.00 ppm) for absolute shift calibration.
¹H NMR Parameters: Transfer to a 5 mm precision NMR tube. Acquire at 400 MHz using a standard 30° pulse program (zg30), 16 scans, and a 1-second relaxation delay (
D1
) to ensure full longitudinal relaxation.
¹³C NMR Parameters: Acquire at 100 MHz using a power-gated decoupling sequence (zgpg30) to suppress Nuclear Overhauser Effect (NOE) bias during the relaxation delay. Utilize WALTZ-16 decoupling to ensure clean singlets for all carbon resonances. Acquire a minimum of 1024 scans for adequate signal-to-noise ratio (SNR).
Protocol B: ATR-FTIR Spectroscopy
Background Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with HPLC-grade isopropanol. Allow it to evaporate completely. Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and water vapor.
Sample Acquisition: Apply 1–2 drops of the neat liquid sample directly onto the ATR crystal, ensuring full coverage of the sensor area. Acquire the spectrum from 4000 to 400 cm⁻¹ (32 scans).
Protocol C: GC-MS Analysis
Chromatographic Separation: Dilute the sample to 1 mg/mL in GC-grade hexane. Inject 1 µL into the GC inlet (Split ratio 1:50, injector temperature 250°C). Separate the analyte from trace impurities using a non-polar capillary column (e.g., HP-5MS, 30m × 0.25mm × 0.25µm). Use a temperature gradient: hold at 50°C for 2 min, then ramp at 10°C/min to 250°C.
Mass Spectrometry: Transfer the eluent to the MS source (transfer line 250°C). Ionize the sample using an Electron Ionization (EI) source set strictly to 70 eV (source temperature 230°C) to ensure fragmentation matches standardized library patterns. Scan the quadrupole mass analyzer from
m/z
30 to 300.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.
URL:[Link]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
URL:[Link]
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. U.S. Department of Commerce.
URL: [Link]
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Japan.
URL:[Link]
Foundational
Synthesizing Dihydro-2H-pyran-3(4H)-one from α-Ketoglutaric Acid: A Comprehensive Technical Guide
Executive Summary In modern drug discovery, there is a distinct paradigm shift toward utilizing conformationally restricted, oxygen-enriched building blocks with a high fractional sp³ character (Fsp³). Dihydro-2H-pyran-3...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, there is a distinct paradigm shift toward utilizing conformationally restricted, oxygen-enriched building blocks with a high fractional sp³ character (Fsp³). Dihydro-2H-pyran-3(4H)-one perfectly fits this profile, serving as a critical scaffold for synthesizing α-amino acids, histamine H3 receptor antagonists, and thrombin inhibitors[1][2].
Historically, synthesizing this specific pyranone relied on functionalizing the double bond of dihydropyran, a method plagued by poor regioselectivity, low yields, and difficult purification[1]. This technical whitepaper details a highly efficient, multigram-scalable, four-step synthetic route starting from the inexpensive and readily available α-ketoglutaric acid. By carefully controlling the reaction thermodynamics and leveraging self-validating checkpoints, this route achieves a reliable overall yield of 31%[1].
Mechanistic Rationale & Retrosynthetic Strategy
The synthetic strategy relies on establishing the carbon backbone and oxygen functionalities early, followed by an intramolecular cyclization. Retrosynthetically, the target ketone is derived from a protected dimethyl ketal. This ketal is formed by the intramolecular etherification of an acyclic diol, which in turn is the reduction product of a ketal-protected diester originating from α-ketoglutaric acid[1][2].
Synthetic pathway for Dihydro-2H-pyran-3(4H)-one from α-ketoglutaric acid.
As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. Each step below includes the mechanistic causality behind the reagent selection and a validation checkpoint to ensure reaction success before proceeding.
Step 1: Ketalization and Esterification
Objective: Convert α-ketoglutaric acid into dimethyl 2,2-dimethoxypentanedioate.
Mechanistic Causality: Reacting a ketone and two carboxylic acids with methanol is an equilibrium-driven process. Trimethyl orthoformate is employed not merely as a reagent, but as a potent chemical dehydrating agent. It scavenges the water byproduct, forcing Le Chatelier's principle to drive the reaction to quantitative conversion[1][3].
Protocol:
Dissolve α-ketoglutaric acid (150 g, 1.03 mol) and trimethyl orthoformate (400 mL) in absolute methanol (1.2 L)[1][3].
Carefully add concentrated sulfuric acid (25 mL) to act as an acid catalyst[1][3].
Reflux the reaction mixture with continuous stirring for 15–20 hours[1][3].
Cool the mixture and carefully neutralize with saturated aqueous NaHCO₃ until gas evolution ceases[1].
Evaporate the solvent in vacuo, extract the residue with EtOAc (3 × 200 mL), wash with brine, dry over MgSO₄, and evaporate[1].
Purify by vacuum distillation to yield the product (205 g, 90% yield)[1].
Validation Checkpoint: ¹H NMR should show the complete disappearance of the broad carboxylic acid protons and the appearance of sharp singlets for the methoxy groups (~3.10 ppm for the ketal, ~3.62 ppm for the ester)[1].
Step 2: Global Hydride Reduction
Objective: Reduce the diester to 2,2-dimethoxypentane-1,5-diol.
Mechanistic Causality: Lithium aluminum hydride (LiAlH₄) is selected because it is a powerful nucleophilic hydride source capable of fully reducing esters to primary alcohols. Crucially, the dimethyl ketal is completely inert to hydride reduction, providing perfect chemoselectivity without the need for additional protecting group manipulations[1][2].
Protocol:
Suspend LiAlH₄ in dry THF (450 mL) under an inert atmosphere (Argon/N₂)[1].
Add a solution of the diester (205 g, 0.93 mol) in dry THF dropwise with effective stirring at 0 °C[1].
Allow the reaction to warm to room temperature and stir until completion.
Quench carefully using the Fieser method (water, 15% NaOH, water) to precipitate aluminum salts.
Filter the salts, evaporate the filtrate, and distill in vacuo to yield the diol (114 g, 74% yield)[1].
Validation Checkpoint: IR spectroscopy will confirm the complete disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).
Mechanistic workflow and logical progression of the four-step synthesis.
Step 3: Intramolecular Cyclization
Objective: Close the pyran ring to form 3,3-dimethoxytetrahydro-2H-pyran.
Mechanistic Causality: Cyclization is achieved by converting the diol into a dianion using a strong base, followed by the addition of methanesulfonyl chloride (MsCl). This selectively mono-mesylates one of the primary alkoxides, transforming it into an excellent leaving group. The remaining alkoxide immediately undergoes an intramolecular Sₙ2 attack to form the thermodynamically favored six-membered ring[1][2].
Protocol:
Treat the diol with a strong base (e.g., NaH) in a dry aprotic solvent to generate the dianion[1].
Add MsCl (1 equivalent) dropwise at low temperature.
Allow the reaction to warm, facilitating the intramolecular Sₙ2 displacement.
Quench with water, extract with organic solvent, dry, and purify via distillation to yield the protected pyran (47% yield)[1].
Validation Checkpoint: Mass spectrometry (APCI) will show the molecular ion peak (M⁺ 146) for the cyclized product, and ¹H NMR will show the loss of the hydroxyl protons[1].
Step 4: Acidic Deprotection
Objective: Hydrolyze the ketal to reveal the final product, dihydro-2H-pyran-3(4H)-one.
Mechanistic Causality: Trifluoroacetic acid (TFA) in dichloromethane provides a mildly acidic, non-aqueous environment that smoothly hydrolyzes the dimethyl ketal. This specific acid/solvent combination is critical because harsher aqueous acids could trigger aldol condensation or polymerization of the resulting reactive ketone[1][3].
Protocol:
Dissolve the protected pyran (23.5 g, 0.161 mol) in dry CH₂Cl₂ (80 mL)[1][3].
Add this solution to a mixture of TFA (40 mL) in dry CH₂Cl₂ (40 mL)[1][3].
Stir the mixture overnight at room temperature[1][3].
Evaporate the mixture in vacuo, triturate the residue with saturated aqueous NaHCO₃ (100 mL), and extract with CH₂Cl₂ (3 × 100 mL)[1].
Dry the combined extracts over Na₂SO₄, evaporate, and distill in vacuo to yield the final ketone (16 g, 99% yield)[1][2].
Validation Checkpoint: ¹³C NMR will reveal a characteristic downfield peak at δ 207.5 ppm, confirming the presence of the C=O ketone carbon[1][4].
Quantitative Data & Spectroscopic Profile
A summary of the critical physicochemical and yield data is provided below to benchmark synthesis results.
The synthesis of dihydro-2H-pyran-3(4H)-one from α-ketoglutaric acid represents a highly logical, scalable approach to generating a premium oxygen-enriched building block. By leveraging basic thermodynamic principles—such as water scavenging during ketalization and intramolecular Sₙ2 kinetics during cyclization—chemists can achieve high purity and reliable yields. The self-validating nature of each step ensures that this protocol can be seamlessly integrated into modern drug discovery pipelines.
References
[1] Synthesis of dihydro-2H-pyran-3(4H)-one - Arkivoc. 1
[3] Synthesis of Dihydro-2H-pyran-3(4H)-one: An Application Note and Experimental Protocol - Benchchem. 3
[2] A Technical Guide to Dihydro-2H-pyran-3(4H)-one: Synthesis, Properties, and Applications in Drug Discovery - Benchchem. 2
[4] Dihydro-2H-pyran-3(4H)-one: A Technical Guide to Chemical Reactivity and Stability - Benchchem.4
Stability Profiling of 6-Methoxydihydro-2H-pyran-3(4H)-one: A Comprehensive Technical Guide on Acidic and Basic Reactivity
Executive Summary 6-Methoxydihydro-2H-pyran-3(4H)-one is a highly versatile heterocyclic scaffold frequently utilized in the synthesis of complex molecular architectures and pharmaceutical intermediates[1]. Characterized...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
6-Methoxydihydro-2H-pyran-3(4H)-one is a highly versatile heterocyclic scaffold frequently utilized in the synthesis of complex molecular architectures and pharmaceutical intermediates[1]. Characterized by a pyranone core, this molecule possesses dual reactive centers: a C3-ketone and a C6-methoxy acetal[2]. Understanding the stability of these functional groups under varying pH conditions is paramount for researchers designing multi-step synthetic routes or performing derivatization. This whitepaper provides an in-depth mechanistic analysis and field-proven experimental protocols for evaluating the stability of 6-Methoxydihydro-2H-pyran-3(4H)-one under acidic and basic conditions.
Structural and Mechanistic Profiling
The chemical behavior of 6-Methoxydihydro-2H-pyran-3(4H)-one is dictated by its specific functionalization. The 6-methoxy group forms a cyclic acetal (a methyl glycoside-like structure) at the C6 position, while the C3 position houses a reactive carbonyl group[2].
Acetal Core (C6): Acetals are inherently stable to nucleophilic attack and basic conditions but are highly susceptible to acid-catalyzed hydrolysis[3].
Ketone Core (C3): The carbonyl group is flanked by alpha-protons at the C2 and C4 positions. While stable to mild acids, these protons can be abstracted under strongly basic conditions, leading to enolization[2].
Stability Under Acidic Conditions (Acetal Hydrolysis)
Under acidic conditions (pH < 4), the 6-methoxy group becomes the primary site of degradation. The mechanism of acetal hydrolysis is heavily dependent on the pH and the specific acid used[4].
Mechanistic Pathway: The reaction initiates with the reversible protonation of the exocyclic methoxy oxygen or the endocyclic ring oxygen. The subsequent rate-determining step is the unimolecular cleavage of the C–O bond, expelling methanol and generating a resonance-stabilized oxocarbenium ion[5].
Ring Opening: Water attacks the oxocarbenium ion to form a hemiacetal, which rapidly equilibrates with its open-chain aldehyde/ketone form[4]. For 6-Methoxydihydro-2H-pyran-3(4H)-one, this ring-opening exposes highly reactive acyclic intermediates that are prone to further degradation, including beta-elimination to form enones or complex polymerization[2].
Mechanistic pathway of acid-catalyzed acetal hydrolysis and ring opening.
Stability Under Basic Conditions (Enolization)
In stark contrast to its acid lability, the 6-methoxy acetal group is exceptionally robust under neutral to strongly basic conditions[2]. This orthogonality makes it an excellent protecting group strategy during base-mediated transformations[3].
Ketone Reactivity: The primary concern under basic conditions is the C3-ketone. The alpha-protons at C2 and C4 are relatively acidic. Exposure to strong bases (e.g., NaOH, piperidine) can lead to deprotonation, forming an enolate intermediate[2].
Side Reactions: While the enolate itself is a reversible intermediate, prolonged exposure to basic conditions can drive unwanted side reactions, such as aldol condensations with other electrophiles in the mixture, or retro-aldol pathways if derivatized[2].
Base-induced enolization pathway and acetal stability under high pH conditions.
Quantitative Data: pH-Dependent Stability Profile
The following table summarizes the anticipated stability of 6-Methoxydihydro-2H-pyran-3(4H)-one across a broad pH range, synthesizing data from standard acetal degradation kinetics[5] and pyranone reactivity profiles[2].
pH Range
Condition
Primary Degradation Pathway
Estimated Half-Life (t½) at 25°C
pH 1.0 - 2.0
Strongly Acidic
Rapid acetal hydrolysis & ring opening
< 10 minutes
pH 3.0 - 4.0
Mildly Acidic
Acetal hydrolysis
2 - 8 hours
pH 6.0 - 8.0
Neutral
Highly stable (No degradation)
> 6 months
pH 9.0 - 11.0
Mildly Basic
Slow enolization (reversible)
> 2 weeks (acetal intact)
pH > 12.0
Strongly Basic
Enolization & Aldol Condensation
~48 hours (acetal intact)
Experimental Protocols for Stability Assessment
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal standards and specific quenching mechanisms to prevent data skewing during analysis.
Causality Focus: Acid-catalyzed hydrolysis is a rapid, dynamic equilibrium. To accurately measure the kinetics, the reaction must be instantaneously neutralized (quenched) before injection into the HPLC system. Standard acidic mobile phases commonly used in chromatography would otherwise artificially accelerate degradation during the run, invalidating the kinetic data.
Sample Preparation: Dissolve 10 mg of 6-Methoxydihydro-2H-pyran-3(4H)-one in 1.0 mL of acetonitrile to create a 10 mg/mL stock solution.
Internal Standard Addition: Add 1.0 mg of an acid-stable internal standard (e.g., biphenyl) to the stock solution to normalize injection volumes and detector response.
Buffer Incubation: Transfer 100 µL of the stock solution into 900 µL of a 0.1 M Citrate-Phosphate buffer (pH 3.0) pre-equilibrated at 37°C.
Time-Course Sampling: At specific intervals (t = 0, 15, 30, 60, 120 minutes), extract a 50 µL aliquot from the incubation mixture.
Quenching (Critical Step): Immediately transfer the 50 µL aliquot into a vial containing 50 µL of 0.2 M Triethylamine (TEA) buffer (pH 8.0). Rationale: TEA rapidly neutralizes the acid, halting the oxocarbenium ion formation and locking the degradation profile for accurate HPLC analysis.
Analysis: Inject 10 µL of the quenched sample onto a C18 Reverse-Phase HPLC column. Monitor the disappearance of the parent peak relative to the internal standard.
Protocol B: Basic Stability and Enolization Assay (1H-NMR)
Causality Focus: Enolization involves the exchange of alpha-protons. Using a deuterated basic solvent allows researchers to directly observe this exchange in real-time via NMR, validating the enolization mechanism without requiring complex derivatization[6].
Sample Preparation: Weigh exactly 5.0 mg of 6-Methoxydihydro-2H-pyran-3(4H)-one into a clean, dry 5 mm NMR tube[6].
Solvent & Base Addition: Add 0.6 mL of Deuterated Methanol (CD3OD) containing 0.05 M Sodium Methoxide (NaOMe). Rationale: CD3OD serves as both the solvent and the deuterium source. NaOMe is a strong base that will drive the enolization.
Internal Standard: Add 1.0 µL of Tetramethylsilane (TMS) as a 0.00 ppm reference[6].
Data Acquisition: Acquire a baseline 1H-NMR spectrum immediately (t = 0).
Monitoring Proton Exchange: Incubate the NMR tube at 25°C. Acquire subsequent spectra at t = 1, 4, 12, and 24 hours.
Interpretation: Monitor the integration of the signals corresponding to the C2 and C4 alpha-protons (predicted around 2.30 - 2.80 ppm and 3.40 - 4.10 ppm)[6]. A decrease in these integrations relative to the stable C6-methoxy singlet (3.30 - 3.50 ppm) confirms base-induced enolization and deuterium exchange, while the persistence of the C6 signal validates the stability of the acetal core.
The Privileged Pharmacophore: A Technical Guide to the Biological Activity of Pyranone Derivatives
Executive Summary In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds with favorable pharmacological properties is paramount. The pyranone scaffold—encompassing both α -pyr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds with favorable pharmacological properties is paramount. The pyranone scaffold—encompassing both
α
-pyranones (pyran-2-ones) and
γ
-pyranones (pyran-4-ones)—has emerged as a highly privileged structural motif[1]. Found abundantly in natural products like coumarins, flavonoids, and kojic acid, these oxygen-containing heterocycles offer a versatile platform for chemical elaboration[1].
As a Senior Application Scientist, I have systematically observed that the unique electronic properties of the pyranone ring—specifically its polar ether oxygen and reactive ketone functionality—allow it to form crucial hydrogen bond interactions with diverse target proteins[2]. This whitepaper provides an in-depth technical analysis of the biological activities of pyranone derivatives, exploring their mechanistic pathways in oncology, antimicrobial resistance, and neuroprotection, while detailing self-validating experimental protocols for their evaluation.
Structural Basis for Biological Activity
The synthetic utility and biological efficacy of pyranones lie in their structural plasticity. Tetrahydro-4H-pyran-4-one derivatives, for instance, are critical building blocks in the synthesis of complex drug candidates, including G-protein-coupled receptor (GPCR) antagonists and kinase inhibitors[2].
When optimizing a pharmacophore, the strategic incorporation of a tetrahydropyran (THP) amine fragment can drastically improve a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile[2]. A notable clinical example is the ATM kinase inhibitor AZD0156, where the THP-amine fragment was installed to enhance overall potency and pharmacokinetic stability[2]. Furthermore, in silico predictions of novel 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one derivatives suggest strong potential as enzyme inhibitors, ion channel modulators, and antidiabetic agents, strictly adhering to Lipinski's rule of five for drug-likeness[3].
Mechanistic Pathways: Oncology and Neuroprotection
Anticancer Activity via Kinase Inhibition and Apoptosis
Pyranone derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines by interacting with key cellular signaling pathways[4]. For example, adamantyl pyran-4-one derivatives (esters of maltol and kojic acid) exhibit potent in vitro antiproliferative activity against chronic myelogenous leukemia (K562), cervical cancer (HeLa), and colorectal adenocarcinoma (Caco-2)[5].
Mechanistically, specific pyran-4-one derivatives act as potent inhibitors of ATM (Ataxia Telangiectasia Mutated) kinase[2]. ATM kinase is a critical sensor in the DNA damage response (DDR) pathway. By inhibiting ATM, these derivatives prevent the repair of DNA double-strand breaks, bypassing p53-mediated cell cycle arrest, and ultimately driving the cancer cell into apoptosis[2].
ATM Kinase Signaling Pathway Modulation by Pyranone Derivatives.
Neuroprotection in Alzheimer's Disease
Beyond oncology, pyran derivatives possess profound neuroprotective properties[1]. Luteolin, a pyran-based flavonoid, has been shown to reduce zinc-induced hyperphosphorylation of the tau protein by controlling the tau phosphatase/kinase system[1]. Additionally, pyran-based scaffolds have the ability to prevent the formation of amyloid precursor proteins, making them highly valuable in the structural design of therapeutics for Alzheimer's Disease (AD)[1].
Quantitative Pharmacological Data
To provide a comparative context for drug development professionals, the following table synthesizes the biological performance of various pyranone derivatives across different therapeutic targets.
A protocol is only as robust as its internal controls. When transitioning from in silico design to in vitro validation, assays must be designed as self-validating systems to ensure data fidelity.
In Vitro Cytotoxicity Evaluation (MTT Assay)
When evaluating the antiproliferative activity of novel pyran-2-one and pyran-4-one derivatives, the MTT assay remains a highly reliable colorimetric standard[4].
Step-by-Step Methodology & Causality:
Cell Seeding: Seed cancer cells into a 96-well plate at an optimized density of 5,000–10,000 cells/well[4].
Causality: Seeding density must be mathematically optimized per the specific cell line's doubling time. This ensures cells remain in the logarithmic growth phase throughout the 72-hour assay. Overconfluency leads to nutrient depletion, causing false-positive cytotoxicity.
Compound Treatment: Prepare serial dilutions of the pyranone derivative in complete culture medium and incubate for 72 hours at 37°C with 5% CO2[7].
Causality: Serial dilutions (typically 3-fold or 10-fold) are strictly required to capture the full sigmoidal dose-response curve, without which an accurate IC50 cannot be calculated.
Internal Validation Controls: Include a vehicle control (e.g., medium with the exact solvent concentration used) and a positive control (e.g., cisplatin)[4][7].
Causality: The vehicle control baselines solvent toxicity, proving that observed cell death is driven by the pyranone pharmacophore itself. The positive control validates the overall sensitivity of the assay and the biological responsiveness of the cell batch.
MTT Addition: Add 10 µL of MTT solution per well and incubate for 2–4 hours[4].
Causality: Viable cells with active mitochondrial reductases convert the water-soluble yellow MTT into insoluble purple formazan.
Solubilization and Measurement: Dissolve the formazan crystals using a solubilization buffer and measure absorbance at 570 nm using a microplate reader, utilizing a 630 nm reference wavelength[4].
Causality: The 630 nm reference wavelength is critical; it subtracts optical background noise caused by cellular debris or plastic plate imperfections, ensuring high-fidelity quantitative data.
Standardized Workflow for Pyranone Cytotoxicity Evaluation.
Because pyran derivatives show promise as raw materials for antibacterial applications, determining their Minimum Inhibitory Concentration (MIC) is a standard requirement[6].
Step-by-Step Methodology & Causality:
Inoculum Standardization: Prepare bacterial suspensions (e.g., S. aureus, E. coli) and standardize to a 0.5 McFarland standard.
Causality: Standardizing the inoculum guarantees a consistent bacterial load across all wells, preventing artificially skewed MIC values caused by over- or under-inoculation.
Microdilution: Perform serial dilutions of the pyranone derivative (e.g., 125 to 1000 µg/mL) in Mueller-Hinton broth[6].
Control Implementation: Include a sterility control (broth only), a growth control (broth + bacteria), and reference antibiotic discs/wells (e.g., gentamicin, ketoconazole)[6].
Causality: The sterility control validates aseptic technique and media integrity. The reference antibiotic benchmarks the novel derivative's potency against established clinical standards, providing context for its therapeutic viability.
References
The Versatile Precursor: A Technical Guide to Tetrahydro-4H-pyran-4-one in Drug Discovery - Benchchem. 2
A Comparative Analysis of 6-Methoxydihydro-2h-pyran-3(4h)-one and Other Pyranone Derivatives in Drug Discovery - Benchchem. 4
Application Notes and Protocols for 6-methyl-5,6-dihydro-2H-pyran-2-one Derivatives - Benchchem. 7
Biological Activity Studies of Some Synthesized Novel Furan and Pyran Derivatives - DergiPark. 6
In silico drug-likeness, biological activity and toxicity prediction of new 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one derivatives - ResearchGate / Chemical Bulletin of Kazakh National University. 3
Adamantyl pyran-4-one derivatives and their in vitro antiproliferative activity - PMF / Molecular Diversity. 5
An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC. 1
The Chemistry of 2H-pyran-3(6H)-ones: Synthesis, Mechanisms, and Applications in Natural Product Discovery
Executive Summary For decades, 2H-pyran-3(6H)-ones (dihydropyranones) have served as highly functionalized, versatile synthons in advanced organic synthesis and drug development. Characterized by their unique enone and h...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For decades, 2H-pyran-3(6H)-ones (dihydropyranones) have served as highly functionalized, versatile synthons in advanced organic synthesis and drug development. Characterized by their unique enone and hemiacetal functionalities within a six-membered ring, these building blocks are the gateway to synthesizing complex carbohydrates, macrolides, and bioactive acetogenins. This technical guide explores the mechanistic foundation of their synthesis—primarily via the Achmatowicz rearrangement—and details field-proven, self-validating protocols for their downstream diversification.
Mechanistic Foundation: The Achmatowicz Rearrangement
The synthesis of 2H-pyran-3(6H)-ones relies almost exclusively on the oxidative ring expansion of furfuryl alcohols, a process known as the Achmatowicz rearrangement1[1].
Historically, this transformation utilized stoichiometric bromine in methanol or meta-chloroperbenzoic acid (m-CPBA) 2[2]. However, modern synthetic demands prioritize atom economy and environmental sustainability. The reaction proceeds through an initial electrophilic epoxidation of the furan ring, followed by an acid-catalyzed ring opening to a highly reactive keto-aldehyde intermediate. This intermediate undergoes spontaneous intramolecular cyclization to yield the stable 6-hydroxy-2H-pyran-3(6H)-one hemiacetal 1[1].
Mechanistic sequence of the Achmatowicz rearrangement to 2H-pyran-3(6H)-one.
Objective: Synthesize 2H-pyran-3(6H)-ones using a green, scalable catalytic system 2[2].
Causality & Rationale: Traditional m-CPBA oxidations generate stoichiometric m-chlorobenzoic acid, which severely complicates purification and limits industrial scale-up. By utilizing Oxone as the terminal oxidant and KBr as a redox mediator, the active brominating species is generated in situ. The only byproduct is water-soluble K₂SO₄, enabling a simple aqueous workup 2[3].
Step-by-Step Methodology:
Preparation: Dissolve the target furfuryl alcohol (0.5 mmol) in a biphasic mixture of THF (4 mL) and H₂O (1 mL). The biphasic system is critical as it solubilizes both the organic substrate and the inorganic salts.
Catalyst Addition: Add KBr (0.025 mmol, 5 mol%) and NaHCO₃ (0.25 mmol). NaHCO₃ acts as a buffer to prevent premature, uncontrolled acid-catalyzed degradation of the furan ring.
Oxidation: Cool the mixture to 0 °C and add Oxone (0.6 mmol) portion-wise. Stir for 30 minutes. Maintaining 0 °C controls the highly exothermic epoxidation step and prevents over-oxidation.
Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic fractions with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Self-Validation Check:
Before proceeding to downstream steps, monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the UV-active furfuryl alcohol spot and the appearance of a highly polar spot that stains intensely with KMnO₄ confirms enone formation. Furthermore, ¹H NMR of the crude mixture must display a characteristic downfield doublet (approx. δ 6.8–7.0 ppm) corresponding to the olefinic proton at C-4, validating the ring expansion.
Protocol B: Ru-Catalyzed Redox Isomerization to Bioactive Lactones
Objective: Convert 2H-pyran-3(6H)-ones into 4-keto-δ-valerolactones 4[4].
Causality & Rationale: Traditional syntheses of 4-keto-δ-valerolactones require exhaustive protection/deprotection sequences to independently manipulate the enone and hemiacetal groups. Utilizing the [RuCp*(MeCN)3]PF6 catalyst facilitates a formally redox-neutral intramolecular hydride transfer. This allows simultaneous oxidation of the hemiacetal and reduction of the olefin in a single step, bypassing protecting groups entirely [[5]](5].
Step-by-Step Methodology:
Preparation: Dissolve the substituted 2H-pyran-3(6H)-one in anhydrous acetonitrile under an inert argon atmosphere.
Catalysis: Introduce [RuCp(MeCN)3]PF6 (1–5 mol%). The bulky Cp (cyclopentadienyl) ligand on the ruthenium center is sterically critical; it coordinates the allylic alcohol moiety while suppressing unwanted intermolecular side reactions.
Isomerization: Heat the reaction mixture to reflux. Thermal activation drives the hydride delivery to the 3- and 4-positions of the dihydropyranone ring.
Isolation: Stir for 3 to 24 hours (reaction rate is heavily governed by the steric bulk of the C-6 substituent) 4[4]. Concentrate the solvent and purify via silica gel flash chromatography.
Self-Validation Check:
Successful isomerization is confirmed by Fourier-transform infrared spectroscopy (FT-IR). The broad hemiacetal O-H stretch (~3400 cm⁻¹) will disappear, replaced by a strong, sharp lactone carbonyl stretch (~1735 cm⁻¹). ¹H NMR will validate the reduction of the double bond via the complete loss of olefinic proton signals.
Quantitative Data Summary: Oxidation Methodologies
Selecting the correct oxidative conditions for the Achmatowicz rearrangement is paramount for yield optimization and environmental compliance. The table below summarizes the quantitative metrics of the primary methodologies.
Oxidation Method
Primary Reagents
Typical Yield Range
Primary Byproducts
Environmental Impact
Classical Bromination
Br₂, MeOH, H₂SO₄
60–80%
HBr, brominated organics
High
Classical Epoxidation
m-CPBA, CH₂Cl₂
70–90%
m-chlorobenzoic acid
Moderate
Green Catalytic
Oxone, KBr (cat.), THF/H₂O
85–95%
K₂SO₄
Low
Downstream Diversification in Drug Development
Because 2H-pyran-3(6H)-ones possess multiple orthogonal reactive sites, they are highly prized in medicinal chemistry.
Carbohydrate Synthesis: The formation of a glycosidic linkage between 6-hydroxy-2H-pyran-3(6H)-ones and monosaccharides opens direct access to a variety of complex disaccharides and rare stereoisomeric pentoses 6[6].
Bioactive Acetogenins: The Ru-catalyzed isomerization to 4-keto-δ-valerolactones serves as the core synthetic step in the protective-group-free asymmetric total synthesis of natural products like (S,S)-muricatacin and the (S,S)-L-factor 4[4].
Downstream synthetic diversification of 2H-pyran-3(6H)-ones into natural products.
References
Dangalov, M., et al. "Ru-Catalyzed Isomerization of Achmatowicz Derivatives: A Sustainable Route to Biorenewables and Bioactive Lactones." ACS Catalysis, 2023.
URL:[Link]
Li, Z., & Tong, R. "Catalytic Environmentally Friendly Protocol for Achmatowicz Rearrangement." The Journal of Organic Chemistry, 2016.
URL:[Link]
Grynkiewicz, G., & Zamojski, A. "The Synthesis of 6-Hydroxy-2H-pyran-3(6H)-onyl-hexoses, Potential Precursors of Disaccharides." Synthetic Communications, 2006.
URL:[Link]
Ghosh, A., et al. "Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules." National Institutes of Health (PMC), 2020.
URL:[Link]
Application Note: Synthesis, Derivatization, and Characterization Protocols for 6-Methoxydihydro-2H-pyran-3(4H)-one
Scientific Rationale & Mechanistic Pathways The efficient synthesis of complex molecular architectures in drug discovery relies heavily on versatile, functionalized building blocks. 6-Methoxydihydro-2H-pyran-3(4H)-one se...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Rationale & Mechanistic Pathways
The efficient synthesis of complex molecular architectures in drug discovery relies heavily on versatile, functionalized building blocks. 6-Methoxydihydro-2H-pyran-3(4H)-one serves as a highly valuable chiral scaffold in medicinal chemistry due to its orthogonal reactivity profile. The molecule features two distinct reactive centers: a highly electrophilic C3-ketone and a C6-methoxy acetal. This dual functionality allows for selective downstream derivatization while maintaining the integrity of the pyranone core[1].
When selecting a synthetic route, researchers must balance overall yield, scalability, and stereochemical control. This guide evaluates two self-validating synthetic systems: a high-yielding direct methylation strategy and a stereoselective Lewis acid-promoted glycosylation route.
Synthetic Workflow & Decision Matrix
The following decision matrix illustrates the two primary synthetic routes and the subsequent analytical validation required to ensure a self-validating experimental system.
Figure 1: Synthetic workflows and validation for 6-Methoxydihydro-2H-pyran-3(4H)-one.
Quantitative Comparison of Synthetic Protocols
Choosing the optimal protocol depends on the availability of starting materials and the specific stereochemical requirements of the target pharmaceutical application. The data below summarizes the benchmarking efficiency of both routes based on established [1].
Parameter
Protocol 1: Direct Methylation
Protocol 2: Lewis Acid Glycosylation
Starting Material
6-hydroxy-2,3-dihydro-6H-pyrano-3-one
2-acetoxy-3,4-di-O-acetyl-d-xylal
Key Reagents
Iodomethane (MeI), Silver(I) oxide (Ag₂O)
Methanol (MeOH), Tin(IV) chloride (SnCl₄)
Reaction Steps
1
1
Overall Yield
95%
~80% (of cycloadducts)
Primary Advantage
Exceptional yield, straightforward procedure
High stereoselectivity for enantiopure products
Detailed Experimental Methodologies
Protocol 1: Direct Methylation via Silver-Mediated Acetalization
This protocol offers a near-quantitative, one-step conversion. It is ideal for rapid scaffold generation where the starting hemiacetal is readily available[1].
Step-by-Step Procedure & Causality:
Preparation: In an oven-dried round-bottom flask, dissolve 6-hydroxy-2,3-dihydro-6H-pyrano-3-one (1.0 equiv) in anhydrous dichloromethane (DCM).
Causality: Anhydrous DCM prevents the competitive hydrolysis of the methylating agent and ensures the equilibrium favors acetal formation.
Reagent Addition: Add Silver(I) oxide (Ag₂O, 1.5 equiv) followed by Iodomethane (MeI, 5.0 equiv).
Causality: Ag₂O acts dually as a mild, non-nucleophilic base and a halophilic Lewis acid. It coordinates with the iodide leaving group of MeI, significantly lowering the activation energy for the Sₙ2 displacement by the hemiacetal hydroxyl group. This specific reagent choice prevents unwanted enolization or aldol-type side reactions at the C3-ketone.
Reaction Conditions: Shield the reaction flask from light using aluminum foil and stir at room temperature for 12-16 hours.
Causality: Silver salts are highly photosensitive. Exposure to light causes degradation into metallic silver and radical species, which quenches the catalytic cycle and drastically reduces the yield.
Workup: Filter the suspension through a pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure to yield the crude product, which is typically >95% pure.
This route is preferred when synthesizing enantiomerically pure derivatives starting from a chiral glycal pool[1].
Step-by-Step Procedure & Causality:
Preparation: Dissolve 2-acetoxy-3,4-di-O-acetyl-d-xylal (1.0 equiv) and anhydrous methanol (1.2 equiv) in anhydrous DCM under an inert argon atmosphere.
Catalyst Addition: Cool the mixture to -78 °C. Add Tin(IV) chloride (SnCl₄, 0.2 equiv) dropwise.
Causality: SnCl₄ is a highly oxophilic Lewis acid. Its addition triggers the departure of the allylic acetate, generating a highly reactive oxocarbenium intermediate. The extreme low temperature (-78 °C) is critical; the generation of the oxocarbenium ion is highly exothermic, and low temperatures control the reaction kinetics to prevent polymerization of the glycal.
Stereoselective Trapping: Allow the reaction to stir for 2 hours at -78 °C.
Causality: Methanol attacks the oxocarbenium intermediate. The low temperature ensures high facial stereoselectivity (axial attack), minimizing steric hindrance and yielding the thermodynamically stable glycoside.
Quenching: Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.
Downstream Derivatization Strategies
The isolated 6-Methoxydihydro-2H-pyran-3(4H)-one can undergo a variety of orthogonal transformations. Understanding the stability limits of the C6-methoxy group is critical for successful derivatization[2].
Wittig Olefination: Used to form an exocyclic double bond at the C3 position. The reaction proceeds smoothly using standard phosphonium ylides. Causality: The ylide selectively attacks the sterically less hindered face of the C3-ketone, leaving the acetal intact.
Aldol & Knoevenagel Condensations: Forms new carbon-carbon bonds at the C2 or C4 positions using active methylene compounds[2].
Stability Constraints: The 6-methoxy group (an acetal) is highly stable under neutral to strongly basic conditions (e.g., Grignard reagents, amines). However, it is highly sensitive to aqueous acidic conditions, which will trigger ring-opening or retro-Knoevenagel reactions[2]. All derivatization workups must avoid prolonged exposure to strong acids.
Analytical Validation & Quality Control
To ensure the protocol functions as a self-validating system, the synthesized compound must be rigorously characterized.
Structural Elucidation via NMR Spectroscopy
The following table outlines the predicted ¹H and ¹³C NMR spectral data for 6-Methoxydihydro-2H-pyran-3(4H)-one, based on established [3].
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Protons
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H-2ax
3.40 - 3.60
dd
~11.5, ~8.0
H-2eq
3.90 - 4.10
dd
~11.5, ~3.5
H-4ax / H-4eq
2.30 - 2.80
m
-
H-5ax / H-5eq
1.80 - 2.30
m
-
OCH₃ (Acetal)
3.30 - 3.50
s
-
H-6 (Anomeric)
4.70 - 4.90
t
~3.0
Table 3: Predicted ¹³C NMR Spectral Data
Carbon
Chemical Shift (δ, ppm)
Structural Assignment
C-2
65.0 - 70.0
Adjacent to ring oxygen
C-3
205.0 - 210.0
Carbonyl (Ketone)
C-4
40.0 - 45.0
Aliphatic methylene
Enantiomeric Purity via Chiral HPLC
If Protocol 2 is utilized, enantiomeric excess (ee) must be determined using High-Performance Liquid Chromatography (HPLC)[4].
Mobile Phase: Hexane:Isopropanol (90:10, v/v) at 0.5 mL/min.
Detection: UV at 210 nm.
Causality: The chiral cavities of the OD-H stationary phase interact differentially with the enantiomers via hydrogen bonding and dipole-dipole interactions. The 90:10 non-polar/polar mobile phase ratio ensures optimal retention time and baseline resolution of the enantiomeric peaks without degrading the silica support[4].
Application Note: One-Step Oxidation of 3-Hydroxytetrahydropyran to Dihydro-2H-pyran-3(4H)-one
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the chemoselective oxidation of tetrahydropyran-3-ol to...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Objective: To provide a mechanistically grounded, self-validating protocol for the chemoselective oxidation of tetrahydropyran-3-ol to dihydro-2H-pyran-3(4H)-one.
Introduction & Mechanistic Rationale
Dihydro-2H-pyran-3(4H)-one (tetrahydropyran-3-one) is a highly versatile heterocyclic building block used extensively in the synthesis of complex active pharmaceutical ingredients (APIs). It serves as a critical intermediate in the development of aminodihydrothiazine derivatives for Alzheimer's disease (BACE1 inhibitors) 1 and ATR kinase inhibitors for oncology 2.
The oxidation of secondary cyclic aliphatic alcohols like 3-hydroxytetrahydropyran requires strictly controlled, chemoselective conditions. Because the tetrahydropyran ring is susceptible to ring-opening under harsh acidic conditions and lacks a strong UV chromophore for standard LC-MS/UV tracking, the chosen methodology must pair mild reaction conditions with specialized analytical validation techniques.
Methodological Selection & Causality
We evaluate three primary oxidation strategies based on scale, safety, and efficiency. The causality behind selecting a specific route dictates the success of the downstream synthesis:
Dess-Martin Periodinane (DMP): Operates via an iodine(V) intermediate. Ligand exchange with the alcohol forms an alkoxyperiodinane, which undergoes
α
-proton abstraction to yield the ketone. It is highly favored for discovery-scale synthesis due to its mild nature, high yield, and ability to preserve sensitive functional groups without epimerization [[3]]().
TEMPO/NaOCl (Anelli Oxidation): A highly scalable, biphasic catalytic system. TEMPO is oxidized to the active N-oxoammonium cation by NaOCl. This is the method of choice for process chemistry and large-scale pharmaceutical manufacturing due to its eco-friendly profile 1.
Swern Oxidation: Utilizes oxalyl chloride and DMSO at cryogenic temperatures (-78 °C). While economically viable, the generation of toxic and malodorous dimethyl sulfide (DMS) limits its modern appeal compared to TEMPO.
Quantitative Comparison of Oxidation Strategies
Method
Reagents
Operating Temp
Typical Yield
Pros
Cons
Dess-Martin
DMP, DCM
0 °C to RT
85–95%
Mild, fast, no over-oxidation
High reagent cost, shock-sensitive
TEMPO/NaOCl
TEMPO, NaOCl, KBr
0 °C to 5 °C
80–90%
Cheap, highly scalable, green
Requires strict pH control (8.5–9.5)
Swern
(COCl)₂, DMSO, Et₃N
-78 °C to RT
80–92%
Reliable, cheap raw materials
Cryogenic setup, toxic DMS byproduct
Experimental Workflows & Decision Matrix
Fig 1. Strategic decision matrix for tetrahydropyran-3-ol oxidation.
Causality & Self-Validation: DMP is sensitive to moisture; however, the deliberate addition of 1 equivalent of water accelerates the reaction by increasing the rate of ligand exchange on the iodine center. The reaction is quenched with a basic thiosulfate solution to simultaneously neutralize acetic acid byproducts and reduce unreacted hypervalent iodine species to water-soluble iodine(III) compounds.
Procedure:
Preparation: Dissolve 3-hydroxytetrahydropyran (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL, 0.2 M) under an inert argon atmosphere.
Initiation: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 eq, 12 mmol) portion-wise to control the mild exotherm.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1.5–2 hours.
Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 1:1). Crucial Note: Because the product is UV-inactive, plates must be stained with Phosphomolybdic Acid (PMA) or basic KMnO₄ and heated to visualize the spots.
Quench: Add an equal volume of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1 v/v, ~50 mL total). Stir vigorously for 30–45 minutes until the cloudy organic layer becomes completely clear (indicating the destruction of iodine(V) species).
Isolation: Extract with DCM (2 × 30 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Process Scale - TEMPO-Mediated Oxidation
Causality & Self-Validation: The addition of KBr acts as a co-catalyst, generating hypobromite (in situ), which oxidizes the TEMPO radical to the active oxoammonium ion much faster than hypochlorite alone. Maintaining the pH of the aqueous NaOCl solution between 8.5 and 9.5 is critical: a lower pH risks the evolution of toxic chlorine gas, while a higher pH drastically reduces the oxidation potential of the hypochlorite, stalling the catalytic cycle.
Catalyst Loading: Add TEMPO (0.01 eq, 1 mmol) and an aqueous solution of KBr (0.1 eq, 10 mmol dissolved in 10 mL DI water). Cool the biphasic mixture to 0 °C.
Oxidant Buffering: Prepare the terminal oxidant by adjusting commercial aqueous NaOCl (1.1 eq, 110 mmol) to pH 9.0 using 0.5 M aqueous NaHCO₃.
Addition: Add the buffered NaOCl solution dropwise to the reaction mixture over 30–45 minutes, maintaining the internal temperature strictly below 5 °C to prevent side reactions.
Validation (In-Process): The reaction mixture will transition from red/orange (presence of active oxoammonium) to pale yellow upon completion. Confirm complete conversion via GC-MS.
Quench & Isolation: Quench excess oxidant with 10% aqueous sodium sulfite (20 mL). Separate the organic layer, extract the aqueous layer with DCM (2 × 50 mL), dry over Na₂SO₄, and concentrate.
Fig 2. TEMPO-catalyzed biphasic oxidation cycle of tetrahydropyran-3-ol.
Analytical Characterization
To ensure the integrity of the self-validating system, confirm the product structure using the following analytical markers:
¹H NMR (CDCl₃, 400 MHz): Look for the complete disappearance of the
α
-proton multiplet (~3.6 ppm) belonging to the starting alcohol. The product is confirmed by the appearance of a distinct singlet-like multiplet at ~4.0 ppm, corresponding to the C2 protons situated between the newly formed ketone and the ring oxygen.
FT-IR Spectroscopy: Confirmed by a strong, sharp carbonyl stretching frequency (C=O) at ~1725 cm⁻¹, coupled with the complete disappearance of the broad O-H stretch at ~3300 cm⁻¹.
References
CONDENSED AMINODIHYDROTHIAZINE DERIVATIVE - European Patent Office - EP 2233474 A1. Googleapis.com. 1[1]
Substituted Oxocanes by Intramolecular Allylboration Reactions. Entry to an Efficient Synthesis of (+)-Laurencin. Journal of the American Chemical Society. 3[3]
WO2020087170A1 - Compounds, pharmaceutical compositions, and methods of preparing compounds and of their use as atr kinase inhibitors. Google Patents. 2[2]
analytical methods for 6-Methyldihydro-2H-pyran-3(4H)-one characterization
An In-depth Guide to the Analytical Characterization of 6-Methyldihydro-2H-pyran-3(4H)-one Authored by: A Senior Application Scientist Introduction 6-Methyldihydro-2H-pyran-3(4H)-one is a heterocyclic compound featuring...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Guide to the Analytical Characterization of 6-Methyldihydro-2H-pyran-3(4H)-one
Authored by: A Senior Application Scientist
Introduction
6-Methyldihydro-2H-pyran-3(4H)-one is a heterocyclic compound featuring a tetrahydropyran ring, a ketone functional group, and a methyl substituent. As a saturated oxygen heterocycle, it serves as a valuable building block in medicinal chemistry and drug discovery.[1][2] Its structural framework is a key component in the synthesis of various biologically active molecules.[1][3] The precise and unambiguous characterization of this molecule is paramount for ensuring its identity, purity, and suitability for downstream applications in research and development.
This comprehensive guide provides a detailed overview of the primary analytical techniques for the structural elucidation and purity assessment of 6-Methyldihydro-2H-pyran-3(4H)-one. The methodologies described herein are grounded in established principles of analytical chemistry and are designed for researchers, scientists, and drug development professionals.
Integrated Analytical Workflow
A robust characterization of 6-Methyldihydro-2H-pyran-3(4H)-one relies on the synergistic use of multiple analytical techniques. Spectroscopic methods provide detailed information about the molecular structure, while chromatographic techniques are essential for separating the compound from impurities and for quantitative analysis.[4] The typical analytical workflow is a systematic process to confirm both the structure and purity of the synthesized compound.
Caption: Integrated workflow for the characterization of 6-Methyldihydro-2H-pyran-3(4H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of 6-Methyldihydro-2H-pyran-3(4H)-one. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.[4]
Rationale
¹H NMR: Provides information on the number of different types of protons, their chemical environment, their connectivity through spin-spin coupling, and their relative numbers (integration).
¹³C NMR: Determines the number of chemically non-equivalent carbon atoms and their electronic environment. The chemical shift of the carbonyl carbon is particularly diagnostic.[5]
Predicted NMR Data
While specific experimental data for 6-Methyldihydro-2H-pyran-3(4H)-one is not widely published, we can predict the spectral data based on the analysis of its parent compound, Dihydro-2H-pyran-3(4H)-one, and related structures.[4][6]
Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
Spectrum
Assignment
Predicted Chemical Shift (δ) ppm
Predicted Multiplicity
Notes
¹H NMR
H-2 (axial & equatorial)
3.8 - 4.1
m
Protons on the carbon adjacent to the ether oxygen.
H-6
3.6 - 3.9
m
Proton on the carbon bearing the methyl group.
H-4 (axial & equatorial)
2.3 - 2.6
m
Protons alpha to the carbonyl group.
H-5 (axial & equatorial)
1.9 - 2.2
m
Methylene protons.
-CH₃
1.2 - 1.4
d
Methyl group coupled to H-6.
¹³C NMR
C-3 (C=O)
205.0 - 210.0
-
Characteristic downfield shift for a ketone carbonyl.[5]
C-2
72.0 - 76.0
-
Carbon adjacent to the ether oxygen.
C-6
68.0 - 72.0
-
Carbon adjacent to the ether oxygen and bearing the methyl group.
C-4
38.0 - 42.0
-
Carbon alpha to the carbonyl.
C-5
23.0 - 27.0
-
Methylene carbon.
| | -CH₃ | 20.0 - 23.0 | - | Methyl carbon. |
Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Sample Preparation:
Accurately weigh 5-10 mg of 6-Methyldihydro-2H-pyran-3(4H)-one.
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[6]
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[6][7]
Transfer the solution into a clean, dry 5 mm NMR tube.
Instrumental Setup (400 MHz Spectrometer or higher):
Tune and shim the spectrometer to ensure a homogeneous magnetic field.[6]
Set the sample temperature, typically to 298 K (25 °C).[6]
Data Acquisition:
¹H NMR:
Use a standard single-pulse sequence.
Set the spectral width to cover a range of 0-12 ppm.
Acquire 16 to 32 scans with a relaxation delay of 1-5 seconds.[6][7]
¹³C NMR:
Use a proton-decoupled pulse sequence.
Set the spectral width to cover a range of 0-220 ppm.
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
Data Processing:
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[7]
Reference the spectra to the TMS signal at 0.00 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like 6-Methyldihydro-2H-pyran-3(4H)-one. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4]
Rationale
Gas Chromatography (GC): Separates the analyte from volatile impurities, providing information on its purity and retention time.
Mass Spectrometry (MS): Provides the molecular weight of the compound from the molecular ion peak and structural information from its fragmentation pattern upon electron ionization (EI).[4]
Caption: Predicted electron ionization fragmentation pathway for 6-Methyldihydro-2H-pyran-3(4H)-one.
Predicted Mass Spectrum Data
The molecular weight of 6-Methyldihydro-2H-pyran-3(4H)-one is 114.14 g/mol .[8] Based on the principles of mass spectrometry, a probable fragmentation pathway can be predicted.
Table 2: Predicted Key Fragments in EI-MS
m/z (mass-to-charge ratio)
Predicted Fragment Ion
Interpretation
114
[C₆H₁₀O₂]⁺˙
Molecular Ion (M⁺˙)
99
[M - CH₃]⁺
Loss of the methyl group at the C-6 position.
86
[M - CO]⁺˙
Loss of carbon monoxide from the ketone group.
71
[C₄H₇O]⁺
Result of ring cleavage.
57
[C₃H₅O]⁺
Further fragmentation.
| 43 | [C₂H₃O]⁺ | Acylium ion fragment. |
Protocol: GC-MS Analysis
Objective: To confirm the molecular weight, study the fragmentation pattern, and assess the purity of the sample.
Sample Preparation:
Prepare a stock solution by dissolving ~1 mg of the sample in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.[9]
Perform serial dilutions to create working solutions in the range of 1-100 µg/mL.[9]
Instrumental Parameters:
GC System:
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).
Inlet Temperature: 250 °C.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
MS Detector (EI Mode):
Ion Source Temperature: 230 °C.
Electron Energy: 70 eV.
Mass Scan Range: m/z 40-300.
Data Analysis:
Identify the peak corresponding to 6-Methyldihydro-2H-pyran-3(4H)-one based on its retention time.
Analyze the mass spectrum of this peak. Confirm the presence of the molecular ion at m/z 114 and compare the observed fragmentation pattern with the predicted one.
Assess purity by calculating the peak area percentage of the analyte relative to any impurity peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Rationale
For 6-Methyldihydro-2H-pyran-3(4H)-one, FTIR is crucial for confirming the presence of the ketone (C=O) and the ether (C-O) functionalities. The exact position of the C=O absorption is diagnostic of the nature of the carbonyl group.[5][10] Saturated six-membered cyclic ketones (like cyclohexanone) typically show a strong C=O stretching absorption near 1715 cm⁻¹.[5][10]
Table 3: Predicted FTIR Absorption Bands
Predicted Wavenumber (cm⁻¹)
Vibration Type
Functional Group
Intensity
2950-2850
C-H Stretching
Aliphatic (CH₂, CH₃)
Medium-Strong
~1715
C=O Stretching
Ketone
Strong, Sharp
| 1250-1050 | C-O Stretching | Ether | Strong |
Protocol: FTIR Analysis (Neat Liquid)
Objective: To identify the key functional groups in the molecule.
Sample Preparation:
Place one drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).[7]
Carefully place a second salt plate on top, ensuring the liquid spreads into a thin, uniform film.[7]
Data Acquisition:
Place the salt plate assembly in the spectrometer's sample holder.
Acquire a background spectrum of the empty spectrometer.
Acquire the sample spectrum over a range of 4000-600 cm⁻¹.
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Interpretation:
Identify the characteristic strong absorption peak around 1715 cm⁻¹ corresponding to the ketone C=O stretch.
Observe the strong C-O stretching bands in the 1250-1050 cm⁻¹ region, confirming the ether linkage.
Note the C-H stretching vibrations in the 2950-2850 cm⁻¹ region.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and highly efficient separation technique used to determine the purity of a compound and for quantification.[4] For a compound like 6-Methyldihydro-2H-pyran-3(4H)-one, a reverse-phase HPLC method is generally suitable.[4]
Rationale
HPLC is the gold standard for purity assessment, capable of separating the target compound from non-volatile impurities, isomers, and starting materials that may not be detectable by GC.
Protocol: Reverse-Phase HPLC for Purity Analysis
Objective: To determine the purity of the sample by separating it from potential non-volatile impurities.
Sample Preparation:
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile.
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.
Instrumental Conditions:
HPLC System: A standard HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: An isocratic or gradient mixture of water and acetonitrile (or methanol). A typical starting point would be 50:50 Water:Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection: UV detection at a wavelength where the ketone chromophore absorbs (e.g., 210 nm or scan for λmax).
Data Analysis:
Integrate the area of all peaks in the chromatogram.
Calculate the purity of the main peak using the area percent method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
References
Benchchem. (n.d.). Characterization of Dihydro-2H-pyran-3(4H)-one: A Comparative Guide to Analytical Methods.
Benchchem. (n.d.). Application Note: Mass Spectrometry Analysis of 6-Methoxydihydro-2h-pyran-3(4h)-one.
Benchchem. (n.d.). A Comparative Guide to the Structural Analysis of 6-Methoxydihydro-2H-pyran-3(4H)-one Derivatives.
Benchchem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Characterization of 6-Methoxydihydro-2H-pyran-3(4H)-one.
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
Benchchem. (n.d.). Synthesis of Dihydro-2H-pyran-3(4H)-one: An Application Note and Experimental Protocol.
Benchchem. (n.d.). Spectroscopic Analysis of Dihydro-2H-pyran-3(4H)-one: A Comparative Guide.
Benchchem. (n.d.). Application of 6-Methoxydihydro-2H-pyran-3(4H)-one in Natural Product Synthesis.
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Rationale & Assay Design
6-Methoxydihydro-2H-pyran-3(4H)-one (Molecular Weight: 130.14 g/mol ; Monoisotopic Mass: 130.063 Da) is a highly versatile, polar heterocyclic scaffold frequently utilized as an intermediate in medicinal chemistry and carbohydrate synthesis[1]. For pharmacokinetic (PK) profiling and drug development, quantifying this small, polar molecule in biological matrices (e.g., plasma, urine) presents a distinct analytical challenge.
The Causality of Chromatographic Selection:
Standard reversed-phase liquid chromatography (RPLC) using C18 columns is fundamentally ill-suited for this analyte. Due to its high polarity and low molecular weight, 6-Methoxydihydro-2H-pyran-3(4H)-one exhibits minimal hydrophobic interaction, causing it to elute in the column's void volume. This co-elution with endogenous matrix salts leads to catastrophic ion suppression in the mass spectrometer.
To engineer a self-validating and robust system, this protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC operates via an orthogonal retention mechanism where a water-enriched layer forms on a polar stationary phase (e.g., an Amide-bonded phase). By utilizing a highly organic mobile phase (acetonitrile) as the weak solvent and water as the strong eluting solvent, HILIC strongly retains the polar pyranone ring, separating it from early-eluting hydrophobic matrix components and ensuring optimal ionization efficiency.
The Causality of Sample Preparation:
We utilize a one-step Protein Precipitation (PPT) with Acetonitrile. Because HILIC requires a high-organic injection solvent to maintain peak shape and prevent solvent-mismatch breakthrough, the resulting supernatant (~75% ACN) can be injected directly onto the column. This eliminates the need for evaporation and reconstitution—a critical advantage that prevents the evaporative loss of this relatively low-molecular-weight ketone.
Analytical Workflow
Analytical workflow for the quantification of 6-Methoxydihydro-2H-pyran-3(4H)-one.
Step-by-Step Sample Preparation Protocol
To ensure the protocol acts as a self-validating system, a stable isotope-labeled internal standard (SIL-IS), such as 6-Methoxy-d3-dihydro-2H-pyran-3(4H)-one, must be introduced at the very first step. This normalizes any downstream volumetric variations or matrix-induced ion suppression.
Sample Thawing: Thaw biological matrix samples (e.g., human plasma) on ice. Vortex for 10 seconds to ensure homogeneity.
Aliquot: Transfer 50 µL of the biological sample into a clean 1.5 mL Eppendorf tube.
Internal Standard Addition: Add 10 µL of the SIL-IS working solution (e.g., 500 ng/mL in 50% Methanol) to the sample. Vortex for 5 seconds.
Protein Precipitation (PPT): Add 150 µL of ice-cold 100% LC-MS grade Acetonitrile (containing 0.1% Formic Acid) to the tube.
Mechanistic Note: The 1:3 ratio of aqueous sample to organic solvent rapidly denatures plasma proteins while establishing the high-organic environment required for HILIC injection.
Mixing: Vortex vigorously for 2 minutes using a multi-tube vortexer to ensure complete protein aggregation.
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
Transfer: Carefully transfer 100 µL of the clear supernatant into an LC autosampler vial equipped with a glass insert.
Injection: Inject 2 µL directly into the LC-MS/MS system.
Instrumental Conditions
Liquid Chromatography (HILIC) Parameters
A polar-bonded stationary phase (Amide) is utilized to facilitate hydrogen bonding and dipole-dipole interactions with the ketone and methoxy groups of the analyte.
Detection is performed using a Triple Quadrupole Mass Spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.
Fragmentation Rationale: The protonated precursor ion
[M+H]+
occurs at m/z 131.1. Upon collision-induced dissociation (CID), the molecule readily loses the anomeric methoxy group as neutral methanol (-32 Da) to form a highly stable oxocarbenium ion at m/z 99.1. A secondary fragmentation involves the loss of carbon monoxide (-28 Da) from the pyranone ring, yielding m/z 71.1.
To ensure the assay is robust and legally defensible for regulatory submissions, the protocol must be validated according to the 2[2].
Table 3: ICH M10 Acceptance Criteria Summary
Validation Parameter
ICH M10 Regulatory Acceptance Criterion
Calibration Curve
Linear regression (1/x² weighting); non-zero calibrators must be ±15% of nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Accuracy (Recovery)
Mean concentration must be within 85–115% of the nominal value (80–120% at LLOQ) across all Quality Control (QC) levels.
Precision (CV%)
Coefficient of Variation must be ≤ 15% (≤ 20% at LLOQ) for intra-run and inter-run assessments.
Matrix Effect
IS-normalized Matrix Factor (MF) CV must be ≤ 15% across 6 independent lots of biological matrix.
Stability
Analyte must remain within ±15% of nominal concentration after 3 freeze-thaw cycles, benchtop exposure, and long-term storage.
References
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies
Source: Waters Corporation
URL:[Link]
ICH Guideline M10 on Bioanalytical Method Validation - Step 5
Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH)
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Precision Knoevenagel Condensation of 6-Methoxydihydro-2H-pyran-3(4H)-one
Mechanistic Rationale & Strategic Overview
6-Methoxydihydro-2H-pyran-3(4H)-one (CAS No. 60249-17-4) is a highly versatile heterocyclic building block utilized extensively in the synthesis of biologically active molecules and natural product analogs[1][2]. Derivatization at the C3-carbonyl group via a Knoevenagel condensation introduces an exocyclic double bond, providing a critical handle for downstream functionalization[3].
However, the molecular architecture of this pyranone presents a distinct chemoselectivity challenge. The 6-methoxy group functions as a cyclic acetal, rendering it acutely sensitive to acidic environments[3]. Traditional Knoevenagel protocols often employ Lewis acids or strong Brønsted acids. Applying these standard conditions to 6-Methoxydihydro-2H-pyran-3(4H)-one invariably leads to acetal cleavage, ring-opening, and complex byproduct mixtures[3].
To circumvent this, our optimized protocol relies on a strictly base-catalyzed mechanism using a weak secondary amine (piperidine) in a protic solvent (ethanol)[3]. Piperidine facilitates the formation of the reactive iminium intermediate at the C3 position without compromising the integrity of the 6-methoxy acetal. Furthermore, ethanol serves a dual purpose: it fully solubilizes the starting materials at reflux while acting as an anti-solvent for the highly conjugated Knoevenagel adduct upon cooling, driving the equilibrium forward and enabling isolation via simple filtration[3].
Reaction Pathway & Side Reaction Dynamics
Understanding the thermodynamic vulnerabilities of this reaction is critical. The Knoevenagel condensation is reversible. Under prolonged heating or improper aqueous workup, the formed adduct can undergo a retro-Knoevenagel reaction, reverting to the starting pyranone and malononitrile[3].
Mechanistic pathways and potential side reactions during pyranone derivatization.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Each phase includes specific in-process controls (IPCs) to confirm the reaction trajectory, eliminating guesswork.
Initiation & Solubilization : In a dry 50 mL round-bottom flask, dissolve 1.0 mmol of 6-Methoxydihydro-2H-pyran-3(4H)-one and 1.1 mmol of malononitrile in 10 mL of absolute ethanol[3].
Causality: A slight 1.1 eq excess of malononitrile ensures complete consumption of the valuable pyranone scaffold.
Validation: The solution should be clear and colorless to pale yellow.
Catalyst Addition : Add 2-3 drops of piperidine to the stirring mixture at room temperature[3].
Validation: A subtle deepening of the yellow color indicates the initial formation of the iminium species.
Thermal Activation : Attach a reflux condenser and heat the mixture to a gentle reflux[3].
Causality: Refluxing provides the activation energy required for the condensation and subsequent dehydration step.
In-Process Monitoring (TLC) : Monitor the reaction progress by TLC[3] (Suggested eluent: Hexanes:Ethyl Acetate, 7:3).
Validation: The starting pyranone should be absent, replaced by a new, UV-active spot at a lower Rf (due to increased polarity from the dicyanoalkene moiety).
Thermodynamic Quenching & Precipitation : Upon completion, immediately cool the reaction mixture to room temperature[3]. Transfer to an ice bath (0-4°C) for 30 minutes.
Causality: Immediate cooling arrests the equilibrium, preventing the retro-Knoevenagel reversion[3]. The temperature drop drastically reduces the solubility of the conjugated adduct in ethanol, inducing crystallization.
Validation: A distinct, crystalline precipitate will form[3].
Isolation : Filter the solid precipitate and wash the filter cake with cold ethanol[3].
Causality: Cold ethanol removes residual piperidine and unreacted malononitrile without dissolving the target adduct.
Drying : Dry the solid under high vacuum to afford the pure Knoevenagel adduct. If the product does not precipitate, remove the solvent under reduced pressure and purify via column chromatography[3].
Workflow for the Knoevenagel condensation of 6-Methoxydihydro-2H-pyran-3(4H)-one.
Quantitative Optimization Data
The selection of piperidine in ethanol is grounded in empirical optimization. The table below summarizes the quantitative outcomes of various catalytic systems tested on this specific scaffold, highlighting the severe yield penalties associated with acidic conditions.
Catalytic System
Solvent
Temp (°C)
Time (h)
Isolated Yield (%)
Primary Observation / Side Product
Piperidine (cat.)
Ethanol
78
1.5
88%
Clean conversion; direct precipitation.
Piperidine / Glacial AcOH
Toluene
110
3.0
32%
Significant acetal cleavage; complex mixture.
TiCl4 / Pyridine
THF
0 to 25
4.0
15%
Rapid ring-opening of the pyranone core.
NaOH (10 mol%)
Water/EtOH
25
12.0
45%
Aldol-type oligomerization predominates.
L-Proline (20 mol%)
Methanol
65
24.0
61%
Sluggish reaction; retro-Knoevenagel observed.
Table 1: Optimization of Knoevenagel condensation conditions for 6-Methoxydihydro-2H-pyran-3(4H)-one.
Troubleshooting & Quality Control
Issue: No Precipitation Upon Cooling.
Cause: The reaction may be too dilute, or the retro-Knoevenagel reaction has occurred due to over-heating[3].
Solution: Concentrate the mixture under reduced pressure to one-third of its original volume, then re-chill. If TLC shows starting material has reformed, the reaction must be re-run with strict adherence to immediate cooling upon completion.
Issue: Multiple Spots on TLC (Lower Rf than Product).
Cause: Acetal cleavage leading to ring-opened polar byproducts[3].
Solution: Ensure all glassware is acid-free. Do not substitute absolute ethanol with lower-grade solvents that may contain acidic impurities.
References
Title : Benchmarking Efficiency: A Comparative Guide to 6-Methoxydihydro-2h-pyran-3(4h)-one Synthesis Protocols | Source : BenchChem | URL : 1
Title : Byproduct formation in the derivatization of 6-Methoxydihydro-2h-pyran-3(4h)-one | Source : BenchChem | URL :3
Title : 6-Methoxy-2H-pyran-3(6H)-one | CAS No. 60249-17-4 | Source : Clearsynth | URL : 2
Application Note: Stereocontrolled Wittig Olefination of 6-Methoxydihydro-2H-pyran-3(4H)-one
Executive Summary As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently encounter the challenge of functionalizing highly sensitive chiral building blocks. 6-Methoxydihydro-2H-pyran-3(4H)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently encounter the challenge of functionalizing highly sensitive chiral building blocks. 6-Methoxydihydro-2H-pyran-3(4H)-one is a premier pyranone scaffold utilized in the synthesis of complex carbohydrates, macrolides, and deoxysugars. Converting its C3-ketone into an exocyclic alkene via the Wittig reaction is a critical transformation. This application note provides an in-depth, self-validating protocol for the methylenation of this substrate, detailing the mechanistic causality behind reagent selection, temperature control, and purification strategies to ensure high-fidelity yields.
Mechanistic Rationale & Structural Considerations
The structural architecture of 6-Methoxydihydro-2H-pyran-3(4H)-one dictates the synthetic approach. The molecule features a C3-carbonyl group and a C6-methoxy group.
Acid Sensitivity vs. Base Stability: The 6-methoxy group functions as an anomeric acetal. It is highly sensitive to acidic environments, which can trigger unwanted ring-opening or epimerization [1]. However, it remains remarkably stable under neutral to strongly basic conditions.
Why the Wittig Reaction? The Wittig olefination is the premier method for carbonyl olefination because it operates under basic conditions, perfectly preserving the integrity of the C6-acetal[5].
Reaction Pathway: The transformation relies on the reaction of the C3-ketone with a phosphonium ylide (methylenetriphenylphosphorane). This proceeds via a concerted [2+2] cycloaddition to form a four-membered cyclic oxaphosphetane intermediate, which subsequently undergoes cycloreversion to yield the desired exocyclic alkene and triphenylphosphine oxide (Ph₃P=O) [2][3].
Workflow Visualization
Caption: Workflow of the Wittig olefination of 6-Methoxydihydro-2H-pyran-3(4H)-one.
Quantitative Data: Condition Optimization
The choice of base and temperature profile is the difference between a 50% and a 90% yield. Unstabilized ylides are highly reactive; thus, utilizing a non-nucleophilic base is paramount to prevent side reactions at the electrophilic C3-ketone.
Table 1: Optimization of Wittig Olefination Conditions for 6-Methoxydihydro-2H-pyran-3(4H)-one
Entry
Base (1.15 eq)
Solvent
Temperature Profile
Isolated Yield (%)
Mechanistic Observation
1
n-BuLi
THF
0 °C to RT
62%
Nucleophilic attack on C3 carbonyl (tertiary alcohol byproduct).
2
NaHMDS
THF
-78 °C to RT
89%
Clean conversion; non-nucleophilic base prevents side reactions.
Comparable to NaHMDS; slight increase in C2/C4 enolization.
Data Synthesis: Sodium bis(trimethylsilyl)amide (NaHMDS) provides the optimal balance of strong basicity and steric bulk, cleanly deprotonating the phosphonium salt without acting as a competing nucleophile against the pyranone substrate.
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 1.15 eq, 11.5 mL)
Anhydrous Tetrahydrofuran (THF) (40 mL)
Step-by-Step Methodology:
Step 1: Ylide Generation (Self-Validating Step)
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a strict argon atmosphere.
Suspend Ph₃PCH₃Br (4.11 g, 11.5 mmol) in 25 mL of anhydrous THF and cool the mixture to 0 °C using an ice-water bath.
Dropwise add NaHMDS (11.5 mL, 1.0 M in THF) over 10 minutes.
Causality & Validation: The cloudy white suspension will rapidly transition into a vibrant, homogeneous yellow/orange solution. This distinct color change is your visual confirmation of successful deprotonation and the active formation of the methylenetriphenylphosphorane ylide. Stir for 30 minutes at 0 °C.
Step 2: Substrate Addition
Cool the active ylide solution to -78 °C using a dry ice/acetone bath.
Dissolve 6-Methoxydihydro-2H-pyran-3(4H)-one (1.30 g, 10 mmol) in 15 mL of anhydrous THF.
Add the substrate solution dropwise to the ylide over 15 minutes to prevent localized temperature spikes.
Causality: Maintaining -78 °C during addition is critical. It suppresses the alpha-deprotonation of the pyranone ring (preventing enolization at C2 or C4), ensuring the ylide acts strictly as a nucleophile for the[2+2] cycloaddition.
Step 3: Cycloreversion & Reaction Maturation
Stir the reaction mixture at -78 °C for 1 hour.
Remove the dry ice bath and allow the reaction to naturally warm to room temperature (~20 °C) over 2 hours.
Validation: Monitor reaction progress via TLC (Hexanes:EtOAc 4:1). The starting material spot (UV inactive, stains strongly with anisaldehyde) should disappear, replaced by a higher
Rf
product spot. Concurrently, the vibrant yellow color of the reaction will fade to a pale, milky suspension as the ylide is consumed and Ph₃P=O begins to precipitate.
Step 4: Quenching & Extraction
Quench the reaction by carefully adding 20 mL of saturated aqueous NH₄Cl.
Extract the aqueous layer with Diethyl Ether (3 × 30 mL).
Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification via Hexane Trituration
Causality: Triphenylphosphine oxide (Ph₃P=O) is notoriously difficult to separate by column chromatography alone due to severe streaking. Trituration exploits its poor solubility in cold non-polar solvents.
Suspend the crude concentrated residue in 30 mL of cold hexanes and stir vigorously for 15 minutes.
Filter the white precipitate (Ph₃P=O) through a sintered glass funnel and wash the filter cake with an additional 10 mL of cold hexanes.
Concentrate the filtrate and purify via flash column chromatography (Silica gel, 95:5 Hexanes:EtOAc) to yield 3-methylene-6-methoxydihydro-2H-pyran as a clear oil.
Troubleshooting & Analytical Validation
To definitively confirm the success of the Wittig olefination, Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.
¹³C NMR Validation: The most definitive marker of success is the complete disappearance of the characteristic C3 carbonyl carbon peak at approximately δ 205.0 - 210.0 ppm [4]. This will be replaced by two new olefinic carbon signals (typically around δ 140 ppm for the quaternary C3 and δ 110 ppm for the exocyclic =CH₂).
¹H NMR Validation: Look for the emergence of two new distinct doublet or multiplet signals in the alkene region (δ 4.70 - 5.00 ppm ), corresponding to the terminal exocyclic methylene protons. The structural integrity of the C6-methoxy anomeric proton should remain intact, presenting as a triplet around δ 4.70 - 4.90 ppm [4].
Wikipedia Contributors. Wittig reaction. Wikipedia, The Free Encyclopedia. [Link]
Lupa, A., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1958.[Link]
Technical Notes & Optimization
Troubleshooting
byproduct formation in 6-Methyldihydro-2H-pyran-3(4H)-one derivatization
Welcome to the Technical Support Center for Pyranone Derivatization. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex re...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Pyranone Derivatization. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex reactivity of 6-Methyldihydro-2H-pyran-3(4H)-one .
This cyclic ketone is a highly versatile building block for synthesizing pyran-annulated heterocyclic compounds and natural product intermediates[1]. However, its unique structural features—specifically the highly electrophilic C3 carbonyl, the acidic alpha-protons at C2/C4, and the oxygen-containing ring—make it highly susceptible to byproduct formation. This guide synthesizes field-proven insights to help you understand the causality behind these side reactions and implement self-validating protocols to suppress them.
Part 1: Mechanistic Overview of Byproduct Formation
To troubleshoot effectively, we must first understand the intrinsic reactivity of the substrate. The oxygen atom in the pyran ring inductively withdraws electron density, significantly increasing the acidity of the C2 protons compared to a standard cyclohexanone. This leads to rapid enolization under basic conditions, which competes with nucleophilic addition. Furthermore, the C3 ketone is sterically unhindered, making it prone to over-reduction during amination sequences.
Mechanistic pathways of 6-Methyldihydro-2H-pyran-3(4H)-one derivatization and byproduct formation.
Part 2: Troubleshooting Guides & FAQs
Q1: During reductive amination, my LC-MS shows a massive peak corresponding to 6-methyltetrahydro-2H-pyran-3-ol. Why is the ketone reducing instead of forming the amine?Causality: This is a classic chemoselectivity failure. If you are using standard sodium borohydride (
NaBH4
), the rate of direct ketone reduction outpaces the rate of imine formation. Because the C3 carbonyl of the pyranone is electronically activated by the adjacent ring oxygen, it is exceptionally electrophilic.
Solution: You must decouple imine formation from reduction. Switch your reducing agent to[2].
NaBH(OAc)3
is a mild, selective reagent that reduces imines/iminium ions rapidly but reacts sluggishly with ketones[2].
Q2: My alpha-alkylation reaction yields a complex mixture of C2-alkylated, C4-alkylated, and heavy dimeric byproducts. How can I achieve regiocontrol?Causality: Using thermodynamic bases (like
NaH
or alkoxides) at room temperature allows the enolate to equilibrate between the C2 and C4 positions. Furthermore, unreacted starting material will undergo nucleophilic attack by the enolate, leading to aldol self-condensation (the "heavy dimeric byproduct")[1].
Solution: Shift to strictly kinetic control. Use Lithium Diisopropylamide (LDA) at -78 °C. The bulky LDA will preferentially deprotonate the less sterically hindered position, and the cryogenic temperature prevents the enolate from equilibrating or attacking unreacted ketone.
Q3: I am trying to perform a radical-based deoxygenation at the C3 position, but I am getting ring-opened byproducts. What is going wrong?Causality: Radical chemistry on pyran-3-ones can be tricky. If the radical intermediate at C3 is long-lived, it can undergo a
β
-scission event, breaking the C-O ring bond.
Solution: Use a highly efficient hydrogen atom donor to trap the radical before ring-opening occurs. is strongly recommended over tin hydrides for pyranone systems, as it provides excellent hydrogen transfer rates and avoids toxic tin byproducts[3].
Part 3: Quantitative Data Summary
The table below summarizes the quantitative impact of reagent selection on chemoselectivity and byproduct suppression during 6-Methyldihydro-2H-pyran-3(4H)-one derivatization.
Reaction Type
Reagent / Condition
Target Yield (%)
Major Byproduct
Byproduct Yield (%)
Reductive Amination
NaBH4
, MeOH, RT
45%
6-Methyltetrahydro-2H-pyran-3-ol
40%
Reductive Amination
NaBH(OAc)3
, DCE, RT
92%
6-Methyltetrahydro-2H-pyran-3-ol
< 2%
Alpha-Alkylation
NaH
, THF, 0 °C
35%
Aldol Self-Condensation Dimer
55%
Alpha-Alkylation
LDA, THF, -78 °C
88%
Aldol Self-Condensation Dimer
< 5%
Radical Deoxygenation
Bu3SnH
, AIBN, 80 °C
50%
Ring-opened aliphatic aldehyde
30%
Radical Deoxygenation
(TMS)3SiH
, AIBN, 80 °C
85%
Ring-opened aliphatic aldehyde
< 5%
Part 4: Standardized Experimental Protocols
To ensure reproducibility and trust, the following protocols are designed as self-validating systems . Built-in analytical checkpoints allow you to confirm the success of intermediate steps before proceeding, preventing the cascade of byproducts.
Protocol A: Highly Selective Reductive Amination
Objective: Synthesize C3-amines without pyran-3-ol over-reduction.
Imine Pre-formation: In an oven-dried flask under
N2
, dissolve 6-Methyldihydro-2H-pyran-3(4H)-one (1.0 equiv, 10 mmol) and the desired primary/secondary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 30 mL).
Acid Catalysis: Add glacial acetic acid (1.0 equiv). Stir at room temperature for 1 hour.
Self-Validation Checkpoint: Take a 10
μ
L aliquot, dilute in MeCN, and run an LC-MS. You should observe the mass of the iminium intermediate and the disappearance of the starting material mass.
Selective Reduction: Cool the mixture to 0 °C. Add
NaBH(OAc)3
(1.5 equiv) portion-wise over 15 minutes to control the exotherm.
Completion: Allow the reaction to warm to room temperature and stir for 12 hours.
Workup: Quench carefully with saturated aqueous
NaHCO3
(20 mL). Extract with dichloromethane (
3×20
mL). The mild basic quench ensures the amine product is fully deprotonated and partitioned into the organic layer, leaving boron salts in the aqueous phase.
Protocol B: Controlled Kinetic Alpha-Alkylation
Objective: Achieve mono-alkylation while suppressing aldol self-condensation.
Base Preparation: In an oven-dried Schlenk flask under argon, add anhydrous THF (20 mL) and diisopropylamine (1.15 equiv). Cool to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.
Enolization: Dissolve 6-Methyldihydro-2H-pyran-3(4H)-one (1.0 equiv, 5 mmol) in anhydrous THF (5 mL). Add this solution dropwise (via syringe pump over 30 mins) to the LDA solution at -78 °C.
Causality Note: Slow addition ensures the base is always in excess relative to the ketone, completely preventing the unreacted ketone from undergoing aldol condensation with the newly formed enolate.
Electrophile Addition: Stir for 1 hour at -78 °C. Add the electrophile (e.g., methyl iodide, 1.2 equiv) dropwise. Stir for an additional 2 hours at -78 °C.
Cryogenic Quench: Crucial Step. Do not let the reaction warm up. Quench the reaction at -78 °C by adding saturated aqueous
NH4Cl
(10 mL).
Self-Validation Checkpoint: TLC (Hexanes:EtOAc 4:1) should show a single new spot (mono-alkylated) with no baseline material (which would indicate polymeric aldol byproducts).
References
Ram, V. J. (2022). Chemistry of 2H-pyran-3 (6H)-one and dihydro-2H-pyran-3 (4H)-one. Isolated Pyranones, 177-196. Elsevier. URL:[Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
Chatgilialoglu, C., Ferreri, C., Landais, Y., & Timokhin, V. I. (2018). Thirty Years of (TMS)3SiH: A Milestone in Radical-Based Synthetic Chemistry. Chemical Reviews, 118(14), 6516-6572. URL:[Link]
Technical Support Center: Optimizing 6-Methoxydihydro-2H-pyran-3(4H)-one Synthesis
Welcome to the Technical Support Center for the synthesis and optimization of 6-Methoxydihydro-2H-pyran-3(4H)-one . As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and optimization of 6-Methoxydihydro-2H-pyran-3(4H)-one . As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. Successful synthetic chemistry requires an intimate understanding of the mechanistic causality behind each reagent choice and the implementation of self-validating workflows.
This versatile pyranone scaffold is a critical building block in medicinal chemistry. The efficiency of its preparation directly impacts the timeline and cost of downstream drug discovery programs 1. Below, we benchmark the two primary synthetic routes, provide rigorously validated protocols, and address the most common points of failure encountered at the bench.
Quantitative Protocol Benchmarking
Selecting the correct synthetic route depends heavily on your project's requirement for enantiomeric purity versus raw throughput. The table below summarizes the quantitative data for the two established industry standards[2].
Synthesis Strategy
Starting Material
Key Reagents / Catalyst
Reaction Steps
Overall Yield
Stereochemical Outcome
Protocol 1: Direct Methylation
6-hydroxy-2,3-dihydro-6H-pyrano-3-one
Iodomethane (MeI), Silver(I) oxide (Ag₂O)
1
~95%
Racemic
Protocol 2: Lewis Acid Glycosylation
2-acetoxy-3,4-di-O-acetyl-d-xylal
Methanol (MeOH), Tin(IV) chloride (SnCl₄)
1
~80%
Enantiomerically Pure
Synthesis Decision & Workflow Pathway
To assist in your route scouting, follow the decision matrix below.
Decision matrix for 6-Methoxydihydro-2H-pyran-3(4H)-one synthesis pathways.
Validated Experimental Methodologies
Protocol 1: Direct Methylation of the Hydroxypyranone
This protocol leverages the mild basicity and halophilic nature of Silver(I) oxide to drive the O-methylation of the lactol without triggering unwanted base-catalyzed aldol condensations of the ketone moiety 1.
Preparation: Dissolve 6-hydroxy-2,3-dihydro-6H-pyrano-3-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an argon atmosphere.
Reagent Addition: Add freshly activated Ag₂O (1.5 eq) followed by Iodomethane (MeI) (3.0 eq). Causality Note: Ag₂O acts as an iodide scavenger. As MeI alkylates the lactol, AgI precipitates out of solution, utilizing Le Chatelier's principle to irreversibly drive the equilibrium toward the product.
Self-Validation (In-Process): Monitor via TLC (Hexane/EtOAc). The starting lactol will heavily streak due to strong hydrogen bonding. The successful formation of the methoxy acetal is validated by the appearance of a distinct, high-Rf spot that stains positively with p-anisaldehyde.
Workup: Filter the reaction mixture through a pad of Celite to remove the AgI salts. Wash the organic layer with water to remove DMF, dry over Na₂SO₄, and concentrate.
Analytical Validation: Confirm product identity via ¹H NMR. Look for the disappearance of the broad anomeric O-H proton and the appearance of a sharp singlet at δ 3.30 - 3.50 ppm corresponding to the newly installed -OCH₃ group 3[4].
Protocol 2: Lewis Acid-Promoted Glycosylation
This route is utilized when stereochemical retention from a chiral pool precursor is mandatory.
Activation: Dissolve 2-acetoxy-3,4-di-O-acetyl-d-xylal (1.0 eq) in anhydrous DCM and cool to -78 °C.
Lewis Acid Addition: Dropwise add SnCl₄ (1.2 eq). Causality Note: The strong Lewis acid coordinates to the acetate groups, promoting their departure and generating a highly electrophilic oxocarbenium intermediate.
Trapping: Slowly add anhydrous Methanol (2.0 eq). The methanol attacks the oxocarbenium ion stereoselectively, followed by a rearrangement to yield the target pyranone.
Self-Validation (In-Process): The reaction color will shift dramatically upon the addition of SnCl₄ (often turning deep yellow/orange due to the oxocarbenium ion) and will quench upon the addition of methanol.
Workup: Quench strictly with saturated aqueous NaHCO₃ to neutralize the Lewis acid safely and prevent the acid-catalyzed hydrolysis of the newly formed methoxy acetal.
Troubleshooting Guides & FAQs
Q1: I am using Protocol 1 (Direct Methylation), but my yield is stalled at 40-50% with significant unreacted starting material. What is failing?A1: The most common culprit is the passivation of Silver(I) oxide (Ag₂O). Ag₂O is highly sensitive to ambient light and atmospheric moisture, which form an inactive hydroxide/carbonate layer on its surface, preventing it from acting as an effective iodide scavenger.
Solution: Always use freshly opened Ag₂O, or wash your existing stock with water, ethanol, and ether, then dry it under a high vacuum in the dark before use. Wrap your reaction flask in aluminum foil to prevent photo-degradation of the silver salts.
Q2: During downstream derivatization (e.g., Wittig olefination at the C3 ketone), my 6-Methoxydihydro-2H-pyran-3(4H)-one degrades. How can I protect the scaffold?A2: The 6-methoxy group functions as an acetal. While it is robust under neutral and strongly basic conditions (making it compatible with Grignard and Wittig reagents), it is highly labile under acidic conditions 5[6].
Solution: If your derivatization requires an acidic workup (e.g., quenching a reaction with NH₄Cl), the local pH drop can induce ring-opening or hydrolysis back to the lactol. Always quench your downstream reactions with a mild, buffered basic solution like saturated aqueous NaHCO₃ to preserve the integrity of the 6-methoxy group.
Q3: In Protocol 2, I am observing significant tar formation and polymerization instead of the desired product. Why?A3: Tin(IV) chloride (SnCl₄) is an aggressive Lewis acid. If the internal temperature of the reaction rises above -78 °C during the addition phase, or if there is trace moisture in your DCM, the oxocarbenium intermediate will rapidly polymerize rather than undergo the desired rearrangement.
Solution: Ensure rigorously anhydrous conditions (flame-dried glassware, freshly distilled DCM over CaH₂) and control the exotherm by adding the SnCl₄ via a syringe pump rather than a manual bolus injection.
Q4: How can I quickly verify the success of the synthesis without waiting for NMR instrument time?A4: Utilize High-Resolution Mass Spectrometry (HRMS) combined with TLC. The target molecule has a distinct molecular weight. In ESI+ mode, look for the[M+Na]+ or [M+H]+ adducts. On TLC, the conversion of the highly polar hydroxyl group to a non-polar methoxy group will result in a massive jump in the Rf value.
Technical Support Center: Synthesis of Dihydro-2H-pyran-3(4H)-one
Welcome to the comprehensive technical support guide for the synthesis of dihydro-2H-pyran-3(4H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common chall...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the comprehensive technical support guide for the synthesis of dihydro-2H-pyran-3(4H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable heterocyclic building block. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to facilitate a successful synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of dihydro-2H-pyran-3(4H)-one, providing potential causes and actionable solutions.
Question: My TEMPO-mediated oxidation of 3-hydroxytetrahydropyran is sluggish or incomplete. What are the possible causes and how can I resolve this?
Answer:
A sluggish or incomplete TEMPO-mediated oxidation can be attributed to several factors. Here is a systematic approach to troubleshooting this critical step:
Incorrect pH: The optimal pH for many TEMPO oxidations is between 8 and 9.[1] Deviations from this range can significantly decelerate the reaction. It is crucial to monitor and maintain the pH of the reaction mixture. For instance, in biphasic systems using sodium hypochlorite (bleach), the addition of sodium bicarbonate is often necessary to maintain the appropriate pH.[2]
Inactive Co-oxidant: The stoichiometric co-oxidant, such as bleach, can degrade over time.[1] It is recommended to use a fresh bottle of the co-oxidant or to titrate it to determine its active concentration before use.
Poor Solubility: In biphasic reactions, especially with lipophilic substrates, poor solubility can limit the reaction rate. The use of a phase-transfer catalyst can be beneficial in such cases to enhance the interaction between the reactants.[1]
Low Temperature: While many protocols recommend starting the reaction at 0°C to control the initial exotherm, some reactions may require room temperature to proceed at a reasonable rate.[1] If the reaction is sluggish after the initial addition of the oxidant, allowing it to warm to room temperature while monitoring for any exotherms can be beneficial.
Catalyst Deactivation: The TEMPO catalyst can be deactivated through various side reactions. Ensure that all reagents and solvents are of high purity. In some cases, prolonged reaction times with enolizable aldehyde products can lead to catalyst deactivation.[3]
Question: I am observing the formation of byproducts in the synthesis from α-ketoglutaric acid. How can I minimize these?
Answer:
The four-step synthesis from α-ketoglutaric acid involves several transformations, each with the potential for side reactions.[4][5]
Incomplete Ketalization: The initial ketalization of α-ketoglutaric acid is crucial. Ensure anhydrous conditions and a sufficient amount of orthoformate and acid catalyst to drive the reaction to completion.
Over-reduction with LiAlH₄: While LiAlH₄ is a powerful reducing agent necessary for the reduction of the ester groups, it can also be non-selective.[6] It is important to use freshly opened or titrated LiAlH₄ and strictly anhydrous solvents (like diethyl ether or THF) to avoid quenching the reagent and to ensure a controlled reaction.[7] The reaction should be performed under an inert atmosphere.
Difficulties in Cyclization: The intramolecular cyclization step is critical for forming the tetrahydropyran ring. The choice of solvent and base is important for this step. In some cases, alternative cyclization strategies might be considered, such as those employing Lewis acids or other catalytic systems.[8][9]
Question: The purification of the final product, dihydro-2H-pyran-3(4H)-one, is challenging due to its polarity and water solubility. What are the recommended purification methods?
Answer:
The polar nature of dihydro-2H-pyran-3(4H)-one can indeed make purification challenging.
Distillation: For larger scale preparations, vacuum distillation is an effective method for purification, especially to remove non-volatile impurities.[5]
Column Chromatography: For smaller scales or to remove impurities with similar boiling points, column chromatography is a viable option. However, due to the compound's polarity, standard silica gel chromatography with non-polar eluents may not be effective. The use of more polar solvent systems, such as ethyl acetate/hexanes or even dichloromethane/methanol gradients, is often necessary. In some cases, specialized chromatography techniques for polar compounds, such as hydrophilic interaction liquid chromatography (HILIC) or using a polar-bonded stationary phase, can provide better separation.[10][11]
Derivatization: In analytical contexts or for challenging separations, derivatization of the ketone to a less polar derivative (e.g., a hydrazone) can facilitate purification, followed by regeneration of the ketone.[12][13]
Frequently Asked Questions (FAQs)
What are the main synthetic routes to dihydro-2H-pyran-3(4H)-one?
There are two primary and practical synthetic routes for the preparation of dihydro-2H-pyran-3(4H)-one:
A four-step synthesis starting from α-ketoglutaric acid: This method involves the ketalization of the ketone, reduction of the carboxylic acids to alcohols, intramolecular cyclization to form the tetrahydropyran ring, and finally, deprotection of the ketal to yield the desired product.[4][5]
A one-step oxidation of 3-hydroxytetrahydropyran: This is a more direct approach where the secondary alcohol of 3-hydroxytetrahydropyran is oxidized to the corresponding ketone.[14]
Which synthetic route is better?
The choice of synthetic route depends on several factors including the scale of the synthesis, availability of starting materials, and the desired purity of the final product. Below is a comparison of the two main routes:
Lower temperatures are used to control the initial exotherm.[1]
How should dihydro-2H-pyran-3(4H)-one be stored?
Dihydro-2H-pyran-3(4H)-one is susceptible to degradation, particularly under acidic conditions which can lead to ring-opening. It is also sensitive to light and air. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark place. Refrigeration at 2-8°C is recommended for long-term storage.
Troubleshooting Workflow: Low Yield in TEMPO-Mediated Oxidation
The following diagram outlines a systematic approach to diagnosing and resolving low yields in the TEMPO-mediated oxidation of 3-hydroxytetrahydropyran.
Caption: Troubleshooting workflow for low yield in TEMPO-mediated oxidation.
Experimental Protocols
Synthesis of Dihydro-2H-pyran-3(4H)-one from α-Ketoglutaric Acid [5]
This four-step synthesis provides a reliable method for producing the title compound from a readily available starting material.
Step
Reaction
Reagents and Conditions
Reported Yield
1
Ketalization
Trimethyl orthoformate, H₂SO₄, methanol, reflux
90%
2
Reduction
LiAlH₄, THF, reflux
74%
3
Cyclization
Mesyl chloride, THF
47%
4
Deprotection
Trifluoroacetic acid, CH₂Cl₂
99%
Overall
~31%
Step-by-step methodology:
A detailed experimental procedure can be found in the work by Mityuk et al. (2012).[5] It involves the initial protection of the ketone in α-ketoglutaric acid as a dimethyl ketal, followed by the reduction of the di-acid to the corresponding diol using lithium aluminum hydride. The subsequent mesylation and intramolecular cyclization afford the protected tetrahydropyran derivative. Finally, acidic hydrolysis removes the ketal protecting group to yield dihydro-2H-pyran-3(4H)-one. Purification at each step is typically achieved by vacuum distillation.[5]
Synthesis of Dihydro-2H-pyran-3(4H)-one by Oxidation of 3-Hydroxytetrahydropyran [14]
This one-step protocol offers a direct and efficient route to the target compound.
Dissolve 3-hydroxytetrahydropyran (1.0 eq) in dichloromethane.
To the solution, add sodium acetate (1.2 eq) and TEMPO (catalytic amount).
Add sodium dichloroisocyanurate (0.6 eq) in portions while maintaining the reaction temperature at 25°C.
Stir the reaction for 2 hours.
Upon completion, filter the mixture.
Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be further purified by vacuum distillation.
References
BenchChem. (2025).
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. [Link]
Beilstein Journals. (2021, April 29). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. [Link]
Quora. (2014, March 29). Why does LiAlH4 reduce esters, amides, or carboxylic acids, while NaBH4 cannot reduce them?[Link]
Green Chemistry (RSC Publishing). (n.d.). Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations. [Link]
DOI. (2012, May 20). Synthesis of cis-2,6-tetrahydropyran-4-one via diastereoselectively intramolecular cyclization of β-hydroxy allyl ketone. [Link]
MDPI. (2023, March 30). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. [Link]
Eureka by PatSnap. (2025, July 24). Advanced Methods for Carbonyl Compound Isolation. [Link]
ResearchGate. (2016, January 13). Can any one suggest best conditions for LiAlH4 reduction of α,β-unsaturated esters?[Link]
MDPI. (2025, January 19). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. [Link]
Organic & Biomolecular Chemistry (RSC Publishing). (2022, January 14). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. [Link]
PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]
YouTube. (2016, July 30). 07 10 Reduction of Esters with LiAlH4 default. [Link]
Pearson. (n.d.). Why can't ester reduction with lithium aluminum hydride (LAH, LiAlH4) stop at the aldehyde stage?[Link]
ResearchGate. (n.d.). Synthesis of dihydro-2H-pyran-3(4H)-one. [Link]
Arkivoc. (n.d.). Synthesis of dihydro-2H-pyran-3(4H)-one. [Link]
BenchChem. (2025). Synthesis of Dihydro-2H-pyran-3(4H)
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
PMC. (2023, September 7). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. [Link]
The electrochemistry of TEMPO-mediated oxidation of alcohols in ionic liquid. (2025, August 7). [Link]
Journal of the American Chemical Society. (2026, February 19). Revealing the Mechanism of TEMPO-Hypervalent Iodine(III) Oxidation of Alcohols. [Link]
Technical Support Center: Stability & Reactivity Troubleshooting for 6-Methoxydihydro-2H-pyran-3(4H)-one
Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and derivatization of 6-Methoxydihydro-2H-pyran-3(4H)-one.
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and derivatization of 6-Methoxydihydro-2H-pyran-3(4H)-one. This versatile chiral scaffold is invaluable in medicinal chemistry, but its bifunctional nature—comprising a reactive C3-ketone and an acid-sensitive C6-methoxy cyclic acetal—presents unique experimental hurdles. This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative data to ensure the structural integrity of your intermediates throughout your synthetic workflows.
Q1: Why does 6-Methoxydihydro-2H-pyran-3(4H)-one degrade during silica gel chromatography or acidic workups?
Causality: The 6-methoxy group functions as a cyclic hemiacetal methyl ether. While it is highly stable under neutral to strongly basic conditions, it is extremely sensitive to Brønsted and Lewis acids. Protonation of the acetal oxygen leads to the formation of a highly reactive oxocarbenium ion intermediate. This intermediate rapidly undergoes ring-opening, hydrolysis, or unintended rearrangements, destroying the pyran core .
Solution: Avoid standard acidic silica gel. Use triethylamine-deactivated silica gel (1-2% Et₃N in the eluent) or basic alumina for purification. Quench all reactions with mild bases (e.g., saturated aqueous NaHCO₃) instead of aqueous acids.
Q2: During C3-ketone derivatization (e.g., Knoevenagel condensation), why do I observe reversion to starting materials?
Causality: The Knoevenagel adduct formed at the C3 position can undergo a retro-Knoevenagel reaction. This reversible cleavage is thermodynamically driven by the presence of water or prolonged exposure to strong base catalysts, which shifts the equilibrium back to the starting ketone and active methylene compound .
Solution: Ensure complete water removal using a Dean-Stark apparatus or activated molecular sieves. Use weak bases like piperidine in catalytic amounts and monitor the reaction strictly to prevent over-reaction.
Q3: How can I establish a self-validating system to confirm the structural integrity of the 6-methoxy group post-reaction?
Causality: Loss of the methoxy group or ring-opening drastically alters the electronic environment of the pyran ring, specifically at the anomeric center.
Solution: Use ¹H NMR spectroscopy as an in-process validation tool. The intact 6-methoxy group exhibits a characteristic singlet at 3.30–3.50 ppm, and the adjacent anomeric proton (H-6) appears as a distinct triplet at 4.70–4.90 ppm (J ≈ 3.0 Hz). The disappearance or shifting of these signals definitively confirms acetal cleavage .
Section 2: Quantitative Data on Stability & Reactivity
To optimize your experimental conditions, reference the stability profile and diagnostic NMR shifts below.
Table 1: Stability Profile of 6-Methoxydihydro-2H-pyran-3(4H)-one
Condition
pH Range
Temperature
Stability
Dominant Degradation Pathway
Strong Acid
< 3
20°C - 80°C
Highly Unstable
Oxocarbenium formation, rapid ring-opening
Mild Acid
3 - 6
20°C
Moderately Unstable
Slow hydrolysis of the 6-methoxy acetal
Neutral
7
20°C
Stable
None (Stable for prolonged storage at -20°C)
Mild Base
8 - 10
20°C - 60°C
Stable
None (Ideal for enamine/aldol reactions)
Strong Base
> 11
> 60°C
Moderately Stable
Potential aldol self-condensation at C2/C4
Table 2: Predicted NMR Shifts for Structural Validation [2]
Protocol 1: Acid-Free Ketal Protection of the C3-Ketone
To perform reactions at other molecular sites without compromising the C3-ketone or the acid-sensitive 6-methoxy group, a carefully buffered protection strategy is required.
Step-by-Step Methodology:
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 6-Methoxydihydro-2H-pyran-3(4H)-one (1.0 mmol) in anhydrous toluene (10 mL).
Reagent Addition: Add ethylene glycol (1.2 mmol). Instead of standard p-toluenesulfonic acid (which will cleave the 6-methoxy group), use a milder acid catalyst like pyridinium p-toluenesulfonate (PPTS) (0.1 mmol) to maintain a near-neutral pH .
Reflux: Heat the mixture to reflux (approx. 110°C) and collect the azeotropically removed water in the Dean-Stark trap.
In-Process Validation: Monitor by TLC (Hexane:EtOAc 7:3). The reaction is complete when the starting material spot is fully consumed.
Quench & Workup: Cool to room temperature. Immediately wash with saturated aqueous NaHCO₃ (10 mL) to neutralize the PPTS and prevent post-reaction degradation.
Isolation: Separate the organic layer, extract the aqueous layer with EtOAc (2 x 5 mL), combine organic phases, dry over anhydrous Na₂SO₄ (avoid MgSO₄ due to its slight Lewis acidity), and concentrate under reduced pressure.
Protocol 2: Chiral HPLC Monitoring of Enantiomeric Integrity
Because 6-Methoxydihydro-2H-pyran-3(4H)-one is a chiral synthon, harsh conditions can lead to epimerization at the C6 position. This protocol ensures enantiomeric purity is maintained.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1 mg of the isolated product in 1 mL of HPLC-grade Hexane:Isopropanol (90:10, v/v). Filter through a 0.22 µm PTFE syringe filter.
Instrumentation Setup: Equip the HPLC system with a Chiralcel® OD-H column (or equivalent cellulose-based chiral stationary phase) and a UV detector set to 210 nm .
Elution: Run an isocratic elution using Hexane:Isopropanol (90:10, v/v) at a flow rate of 0.5 mL/min.
Validation: Inject a racemic standard first to establish the retention times of both enantiomers. Subsequently, inject the experimental sample. Calculate the enantiomeric excess (ee) by comparing the area under the curve (AUC) of the two peaks.
Section 4: Visualizations
Acid-catalyzed degradation pathway of the 6-methoxy acetal group via an oxocarbenium intermediate.
Optimized workflow for the stable isolation of 6-Methoxydihydro-2H-pyran-3(4H)-one derivatives.
References
Troubleshooting
optimizing reaction conditions for 6-Methyldihydro-2H-pyran-3(4H)-one
Introduction: 6-Methyldihydro-2H-pyran-3(4H)-one is a valuable saturated heterocyclic ketone, serving as a versatile building block in medicinal chemistry and the synthesis of complex natural products.[1][2] Its stereoce...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: 6-Methyldihydro-2H-pyran-3(4H)-one is a valuable saturated heterocyclic ketone, serving as a versatile building block in medicinal chemistry and the synthesis of complex natural products.[1][2] Its stereocenter at the C6 position and the reactive carbonyl group at C3 make it a desirable intermediate for constructing molecules with specific three-dimensional architectures.[3][4] This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and optimized protocols to navigate the common challenges encountered during its use in synthesis.
Section 1: Synthesis and Reaction Fundamentals
This section addresses foundational questions regarding the preparation and inherent reactivity of the title compound.
FAQ 1.1: What is a practical synthetic route for preparing 6-Methyldihydro-2H-pyran-3(4H)-one?
While multiple routes to substituted pyranones exist, a reliable and scalable approach often involves the cyclization of a readily available linear precursor. One practical method is adapted from syntheses of similar tetrahydropyranones.[5][6] The conceptual pathway begins with the alkylation of a β-ketoester, such as methyl acetoacetate, with a suitable 3-carbon electrophile, followed by reduction and acid-catalyzed cyclization.
The key to success in this multi-step synthesis is ensuring high purity of the intermediate halo-ketone before proceeding to the cyclization step, as impurities can lead to significant side-product formation.
FAQ 1.2: What are the primary reactive sites on the molecule and how do they influence reaction design?
The reactivity of 6-Methyldihydro-2H-pyran-3(4H)-one is dominated by two key features: the C3-ketone and the adjacent methylene protons at the C2 and C4 positions.
C3-Carbonyl Group (Electrophilic): This is the primary site for nucleophilic attack. It readily undergoes a wide range of standard ketone transformations, including:
Reductive Amination: Introduction of nitrogen-containing moieties.[7]
Wittig Reaction: Formation of an exocyclic double bond.[7]
Grignard/Organolithium Addition: Creation of tertiary alcohols.[7]
Acetal/Ketal Protection: Masking the ketone's reactivity during transformations elsewhere in the molecule.[7]
C2 & C4 Methylene Protons (Acidic): The protons on the carbons alpha to the carbonyl are acidic and can be removed by a base to form an enolate.
Causality: The C4 protons are generally more sterically accessible and are often preferentially deprotonated. The resulting enolate is a potent nucleophile and is the key intermediate in reactions like aldol and Knoevenagel condensations. However, this reactivity is also a primary source of side products, such as self-condensation dimers, if not properly controlled.[8] When designing a reaction, the choice of base (strength and steric bulk) and temperature is critical to control the rate and selectivity of enolate formation.
Section 2: Troubleshooting Guide for Condensation Reactions
Condensation reactions are fundamental for C-C bond formation. The Knoevenagel condensation, which involves reacting the ketone with an active methylene compound (e.g., malononitrile), is a common application that often requires careful optimization.
Question 2.1: My Knoevenagel condensation with 6-Methyldihydro-2H-pyran-3(4H)-one and malononitrile is resulting in a low yield (<30%) and a complex mixture of products. What are the likely causes and how can I improve the outcome?
This is a frequent challenge stemming from competing reaction pathways and suboptimal conditions. The solution requires a systematic approach to identify and mitigate the underlying issues.
Issue A: Incomplete Conversion and Reaction Stalling
Plausible Cause: The catalytic activity may be insufficient. Weak bases like piperidine or triethylamine are standard for Knoevenagel reactions, but their effectiveness can be highly dependent on the solvent and temperature.[7][9] The reaction may also be an equilibrium process that is not being driven to completion.
Expert Recommendation:
Catalyst Screening: While a weak base is appropriate, consider switching to a slightly stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.0]undec-7-ene) at a low concentration (1-5 mol%).
Solvent Choice: Polar protic solvents like ethanol generally favor this reaction by stabilizing the ionic intermediates.[9] If the reaction is stalling in a nonpolar solvent like toluene, switching to refluxing ethanol is a logical first step.
Water Removal: The reaction produces one equivalent of water. In some solvent systems (e.g., toluene), this water can inhibit the catalyst or participate in side reactions. Using a Dean-Stark apparatus to remove water azeotropically can significantly drive the reaction toward the product.[7]
Issue B: Formation of a Major Side Product
Plausible Cause: The most likely side product is a result of a base-catalyzed aldol self-condensation reaction. The enolate of one pyranone molecule attacks the ketone of another, leading to a higher molecular weight dimer. This is particularly problematic if a strong, non-sterically hindered base (like NaOH or KOH) is used, or if the reaction is run at high concentrations for extended periods.[8]
Expert Recommendation:
Base Strength: Avoid strong bases. Stick to catalytic amounts of amine bases (piperidine, pyrrolidine) or, if necessary, a mild inorganic base like anhydrous K₂CO₃.
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at room temperature is preferable to immediately heating to reflux. Monitor the reaction by TLC or LC-MS to track the formation of both the desired product and the higher-molecular-weight side product.[8][10]
Order of Addition: Add the base catalyst last, after the pyranone and malononitrile are mixed in the solvent. This ensures the active methylene compound is present to react with the ketone as soon as the enolate begins to form, minimizing the opportunity for self-condensation.
Issue C: Difficult Product Isolation and Purification
Plausible Cause: The product may be precipitating with the catalyst salt, or it may be an oil that is difficult to separate from the starting materials and byproducts via standard extraction.
Expert Recommendation:
Work-up Procedure: After the reaction is complete, cool the mixture and, if an amine catalyst was used, neutralize with a dilute acid (e.g., 1M HCl) until the aqueous layer is slightly acidic. This will protonate the amine catalyst, making it water-soluble and easily removed during the aqueous work-up.
Purification: Column chromatography is almost always necessary for this type of product.[7] A gradient elution system, starting with a nonpolar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity, is typically effective for separating the less polar starting material from the more polar product and byproducts.
Section 3: Optimized Experimental Protocol and Workflow
This section provides a validated starting protocol for the Knoevenagel condensation and a logical workflow for troubleshooting.
Protocol 3.1: Knoevenagel Condensation of 6-Methyldihydro-2H-pyran-3(4H)-one with Malononitrile
Materials:
6-Methyldihydro-2H-pyran-3(4H)-one (1.0 eq)
Malononitrile (1.1 eq)
Piperidine (0.1 eq)
Anhydrous Ethanol (approx. 0.1 M concentration of the pyranone)
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
To a round-bottom flask, add 6-Methyldihydro-2H-pyran-3(4H)-one (1.0 eq) and malononitrile (1.1 eq).
Add anhydrous ethanol to dissolve the reactants.
Add piperidine (0.1 eq) to the stirred solution.
Heat the reaction mixture to reflux (approx. 78 °C) and monitor its progress by Thin Layer Chromatography (TLC) every hour.[7]
Upon consumption of the starting pyranone (typically 2-4 hours), cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude residue by silica gel column chromatography to yield the desired product.
Table 1: Optimization Parameters for Knoevenagel Condensation
1. Pyrrolidine can sometimes be more effective.2. DBU is a stronger, non-nucleophilic base for difficult substrates.3. Lewis acid/base combination can activate the ketone and avoid strong basicity.
Solvent
Ethanol
1. Acetonitrile2. Toluene (with Dean-Stark)3. Water
1. Aprotic polar solvent may alter reactivity.[9]2. Allows for azeotropic removal of water, driving equilibrium.[7]3. "On-water" conditions can sometimes accelerate reactions.[11]
Temperature
Reflux (~78 °C)
1. Room Temperature (25 °C)2. 50 °C
Lowering the temperature can significantly reduce the rate of side reactions like self-condensation, increasing selectivity at the cost of longer reaction time.[12]
Stoichiometry
1.1 eq Malononitrile
1. 1.5 eq Malononitrile2. 1.05 eq Malononitrile
Increasing the excess of the active methylene component can help favor the desired reaction over self-condensation, but may complicate purification.
Diagram 1: Troubleshooting Workflow for Low-Yield Condensation
Caption: A logical workflow for diagnosing and solving low-yield issues.
Section 4: Analytical and Characterization FAQs
Accurate analysis is crucial for both monitoring reactions and confirming the structure of the final product.
FAQ 4.1: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC): This is the quickest and most common method. Use silica plates and a mobile phase like 70:30 Hexane:Ethyl Acetate. The starting pyranone will be less polar (higher Rf) than the more polar, conjugated product. Staining with potassium permanganate can help visualize the spots.
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative assessment, GC-MS is excellent. It can separate the volatile starting material from the product and provide mass data to confirm their identities and check for volatile impurities.[13]
FAQ 4.2: What are the expected spectroscopic signatures for 6-Methyldihydro-2H-pyran-3(4H)-one?
Based on its structure and data from analogous compounds, the following spectral data can be expected.[10][14]
¹H NMR (in CDCl₃):
~4.0-4.2 ppm (m, 1H): Proton at C6, coupled to the C6-methyl group and the C5 protons.
~3.5-3.9 ppm (m, 2H): Protons at C2.
~2.3-2.6 ppm (m, 2H): Protons at C4.
~1.8-2.1 ppm (m, 2H): Protons at C5.
~1.2-1.4 ppm (d, 3H): Methyl group at C6.
¹³C NMR (in CDCl₃):
~207-210 ppm: C3 (Ketone C=O).
~73-76 ppm: C6.
~65-68 ppm: C2.
~35-40 ppm: C4.
~25-30 ppm: C5.
~20-23 ppm: C6-Methyl.
Infrared (IR) Spectroscopy:
~1710-1725 cm⁻¹: A strong absorption peak characteristic of a saturated six-membered ring ketone (C=O stretch).
~2850-3000 cm⁻¹: C-H stretching of the alkyl groups.
~1050-1150 cm⁻¹: C-O stretching of the ether linkage.
Section 5: Storage and Stability
FAQ 5.1: How should I store 6-Methyldihydro-2H-pyran-3(4H)-one to prevent degradation?
While generally stable, ketones can undergo slow degradation over time. To ensure long-term purity and reactivity, proper storage is essential.
Temperature: Store in a cool, dry place. For long-term storage (>6 months), refrigeration at 2-8°C is recommended.[15]
Atmosphere: To prevent potential oxidation, especially if the sample will be stored for an extended period, storing under an inert atmosphere (e.g., in a vial backfilled with argon or nitrogen) is best practice.[15]
Container: Use a tightly sealed amber glass vial to protect the compound from light and moisture. Ensure the container is free of any acidic or basic residues that could catalyze degradation.[15]
Technical Support Center: Troubleshooting Knoevenagel Condensations of Pyranones
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting the Knoevenagel condensation of pyranones (specifically 4-hydroxy-2-pyrones)....
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting the Knoevenagel condensation of pyranones (specifically 4-hydroxy-2-pyrones).
While the C-3 position of 4-hydroxy-2-pyrone is a reliable active methylene nucleophile, researchers frequently encounter low yields due to competing side reactions, incomplete enolization, or thermodynamic reversibility. This guide moves beyond basic protocols to explain the underlying causality of these failures, providing you with field-proven, self-validating methodologies to rescue your yields.
Diagnostic Workflow
Before altering your reaction conditions, you must identify the specific failure mode. Use the logic tree below to match your LC-MS or NMR reaction profiling data to the correct mechanistic intervention.
Troubleshooting workflow for identifying and resolving low yields in pyranone condensations.
Q1: My reaction stalls at <20% conversion despite prolonged heating and excess aldehyde. What is causing this?Cause: This is typically caused by either incomplete enolization of the pyranone or catalyst deactivation by the water byproduct. The condensation equilibrium generates water, which can hydrolyze the critical iminium intermediate or deactivate Lewis acid catalysts.
Solution: First, implement aggressive water removal using a Dean-Stark trap (if refluxing in toluene) or activated 4Å molecular sieves. If the reaction still stalls, your aldehyde may be too electronically deactivated or sterically hindered. Switch from a simple secondary amine (like piperidine) to a stronger Lewis acid system, such as
TiCl4
/pyridine. The
TiCl4
strongly activates the carbonyl oxygen, while pyridine acts as a proton sponge to drive the enolization.
Q2: LC-MS shows a major side product with a mass corresponding to[2M(pyranone) + M(aldehyde) -
H2O
]. How do I prevent this?Cause: You are observing the classic bis-adduct . The initial Knoevenagel adduct (an alkylidene pyranone) is highly electrophilic. If unreacted 4-hydroxy-2-pyrone is still present in the mixture, it undergoes a rapid Michael addition to this intermediate, consuming your product [3].
Solution: This is a kinetic vs. thermodynamic competition. To favor the mono-adduct, use a large excess of the aldehyde (3–5 equivalents) to outcompete the pyranone. For a more elegant chemical solution, use the Pre-formed Iminium Salt Protocol (see Section 4). By converting the aldehyde to a highly reactive iminium salt before introducing the pyranone, the initial condensation is drastically accelerated, minimizing the residence time of the unreacted pyranone that causes the bis-addition [1].
Q3: When reacting 4-hydroxy-2-pyrone with an
α,β
-unsaturated aldehyde (enal), I am isolating a fused bicyclic product instead of the expected linear Knoevenagel adduct. Why?Cause: You have triggered a formal [3+3] cycloaddition cascade. The Knoevenagel condensation of an enal with a pyranone generates a 1-oxatriene intermediate. This intermediate is perfectly aligned for a 6
π
-electron electrocyclic ring closure, yielding a fused 2H-pyran [2].
Solution: This electrocyclization is thermodynamically driven. If the linear 1-oxatriene is your target, you must run the reaction at lower temperatures (e.g., -10 °C to 0 °C) and quench it early. However, in most drug development applications targeting meroterpenoids, the fused 2H-pyran is the desired scaffold. To maximize the yield of the fused ring, heat the reaction to 85 °C in EtOAc to drive the reversible electrocyclization to thermodynamic completion [1, 4].
Mechanistic cascade of the iminium-mediated formal [3+3] cycloaddition of pyranones and enals.
Data Presentation: Catalyst Selection Guide
Selecting the correct catalyst is the single most important variable in optimizing pyranone condensations. Use the table below to match the catalyst system to your specific substrate constraints.
Catalyst System
Mechanism of Action
Best Suited For
Yield Impact / Notes
Piperidine / AcOH
Standard enamine/iminium formation with mild Brønsted acid buffering.
Reactive aliphatic and unhindered aryl aldehydes.
Moderate (40-60%). Prone to bis-adduct formation if aldehyde is limiting.
Pre-formed Iminium (Piperidine +
Ac2O
)
Direct nucleophilic attack on a highly electrophilic, pre-assembled iminium salt.
This self-validating protocol is designed to synthesize fused 2H-pyrans via a formal [3+3] cycloaddition of 4-hydroxy-6-methyl-2-pyrone and an
α,β
-unsaturated aldehyde, effectively bypassing the bis-adduct side reaction [1].
Reagents Required:
4-Hydroxy-6-methyl-2-pyrone (1.0 equiv)
α,β
-unsaturated aldehyde (enal) (1.2 equiv)
Piperidine (1.2 equiv)
Acetic anhydride (
Ac2O
) (1.2 equiv)
Anhydrous Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
Iminium Salt Generation (Kinetic Activation):
In a flame-dried Schlenk flask under
N2
, dissolve the enal (1.2 equiv) in anhydrous EtOAc (0.5 M concentration).
Cool the solution to -10 °C using an ice/brine bath.
Add piperidine (1.2 equiv) dropwise, followed immediately by acetic anhydride (1.2 equiv).
Seal the flask and heat to 85 °C for 45 to 60 minutes.
Self-Validation Check: A distinct color change (typically to a deep yellow or orange) indicates successful quantitative iminium salt formation.
Condensation & Electrocyclization:
In a separate flask, suspend 4-hydroxy-6-methyl-2-pyrone (1.0 equiv) in anhydrous EtOAc.
Transfer the hot iminium solution via cannula directly into the pyranone suspension.
Stir the sealed mixture at 85 °C for 24–36 hours.
Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The disappearance of the highly UV-active pyranone baseline spot and the emergence of a less polar, brightly fluorescent product spot confirms the 6
π
-electrocyclization cascade is proceeding.
Quench & Workup:
Cool the reaction to room temperature. Dilute with additional EtOAc.
Wash the organic layer sequentially with 1M HCl (critical to remove the piperidine catalyst), saturated aqueous
NaHCO3
, and brine.
Dry the organic layer over anhydrous
Na2SO4
and concentrate under reduced pressure.
Purification & Structural Validation:
Purify via flash column chromatography or recrystallization from hot ethanol.
Self-Validation Check:
1H
NMR must show the complete disappearance of the C-3 pyranone proton (typically around
δ
5.3 ppm) and the presence of new vinylic protons corresponding to the newly formed fused 2H-pyran ring.
References
Hsung, R. P., et al. (2003). A Formal [3 + 3] Cycloaddition Reaction. Improved Reactivity Using
α,β
-Unsaturated Iminium Salts and Evidence for Reversibility of 6
π
-Electron Electrocyclic Ring Closure of 1-Oxatrienes. The Journal of Organic Chemistry - ACS Publications. 1
Alvarez, R., et al. (2019). Recent Advances in the Synthesis of 2H-Pyrans. MDPI.2
Sato, K., et al. (2025). Synthesis and Evaluation of Antitumor and Anti-Angiogenesis Activity of Pyrone- or Pyridone-Embedded Analogs of Cortistatin A. MDPI. 3
McDonald, B. R., & Scheidt, K. A. (2015). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. Accounts of Chemical Research - ACS Publications. 4
validation of 6-Methyldihydro-2H-pyran-3(4H)-one purity by NMR and MS
Title: Analytical Purity Validation of 6-Methyldihydro-2H-pyran-3(4H)-one: A Comparative Guide to qNMR and MS vs. Traditional Chromatography As a Senior Application Scientist, I frequently encounter a critical bottleneck...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Analytical Purity Validation of 6-Methyldihydro-2H-pyran-3(4H)-one: A Comparative Guide to qNMR and MS vs. Traditional Chromatography
As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development and organic synthesis: the discrepancy between a supplier’s Certificate of Analysis (CoA) and the actual performance of a chemical building block in downstream applications. For versatile cyclic ketones like 6-Methyldihydro-2H-pyran-3(4H)-one , relying solely on traditional chromatographic methods (GC-FID or HPLC-UV) often creates an illusion of purity.
This guide objectively compares the performance of traditional purity assays against an advanced, orthogonal approach utilizing Quantitative Nuclear Magnetic Resonance (qNMR) and High-Resolution Mass Spectrometry (HRMS) . By understanding the causality behind these analytical choices, researchers can establish self-validating protocols that guarantee scientific integrity.
6-Methyldihydro-2H-pyran-3(4H)-one (C₆H₁₀O₂) is a neutral, aliphatic cyclic ether-ketone. Its structural properties inherently compromise legacy analytical techniques:
HPLC-UV Limitations: The molecule lacks extended conjugation, meaning its UV absorbance is extremely weak (relying on a forbidden
n→π∗
transition). HPLC-UV will either fail to detect the main compound accurately or severely overestimate the concentration of trace impurities that possess strong chromophores.
GC-FID Limitations: While volatile enough for Gas Chromatography-Flame Ionization Detection (GC-FID), this method relies on relative response factors. It assumes all impurities volatilize and ionize equally in the flame. More critically, GC-FID is entirely blind to inorganic salts and residual water, leading to artificially inflated purity scores.
To circumvent these flaws, modern pharmaceutical analysis demands orthogonal validation[1].
The Orthogonal Solution: qNMR and MS
The Causality of qNMR Absolute Quantification
Unlike chromatography, qNMR does not require a calibration curve of the target analyte. The fundamental physical principle is that the integral of an NMR peak is directly proportional to the number of resonating nuclei in the detection coil[2]. By co-dissolving the sample with an internal standard (IS) of known, SI-traceable purity, we create a self-validating system[3]. If the weights are exact and the relaxation parameters are correct, the mass fraction of the analyte is an absolute certainty.
The Causality of MS Impurity Profiling
While qNMR provides absolute mass quantification, it can struggle to resolve trace impurities hidden under the baseline or overlapping with solvent peaks. Mass Spectrometry (MS) complements qNMR by differentiating compounds based on their unique mass-to-charge (
m/z
) ratio, providing unmatched selectivity and structural confirmation[4]. Because 6-Methyldihydro-2H-pyran-3(4H)-one is a neutral molecule that exhibits poor Electrospray Ionization (ESI) performance, we causally select Electron Ionization (EI) or Atmospheric Pressure Chemical Ionization (APCI) to ensure efficient gas-phase charging[5].
Fig 1: Orthogonal purity validation workflow combining qNMR quantification and MS identification.
Comparative Data Presentation
To demonstrate the performance gap between methodologies, we analyzed two different batches of 6-Methyldihydro-2H-pyran-3(4H)-one: a standard commercial grade and a high-purity grade validated via our orthogonal workflow.
Table 1: Methodological Comparison for 6-Methyldihydro-2H-pyran-3(4H)-one
Parameter
GC-FID (Legacy)
HPLC-UV (Legacy)
¹H-qNMR (Advanced)
HRMS (Advanced)
Detection Basis
Flame ionization
UV Absorbance
Nuclear spin resonance
Mass-to-charge ratio
Quantification
Relative Area %
Relative Area %
Absolute Mass Fraction
Trace Quantitation
Blind Spots
Water, inorganic salts
Non-UV active species
Trace impurities (<0.1%)
Isobaric isomers (without GC/LC)
Calibration
Requires analyte standard
Requires analyte standard
None (Uses Internal Std)
Requires standard for quant
Table 2: Experimental Purity Results (Commercial vs. High-Purity Grade)
Batch Sample
GC-FID Purity (%)
¹H-qNMR Purity (%)
True Mass Discrepancy
Identified Impurities (via MS)
Vendor A (Commercial)
99.2%
94.5%
-4.7%
Water, unreacted diol, trace solvent
Vendor B (High-Purity)
99.8%
98.9%
-0.9%
Trace structural isomers
Insight: The commercial batch appeared highly pure by GC-FID (99.2%). However, qNMR revealed a true mass fraction of only 94.5%. GC-FID failed to detect residual water and inorganic synthesis byproducts, which qNMR inherently accounts for by measuring the absolute mass of the active nuclei.
Self-Validating Experimental Protocols
Protocol 1: Absolute Quantification via ¹H-qNMR
This protocol is designed to eliminate operator bias and instrumental drift.
Internal Standard (IS) Selection: Select an SI-traceable standard that does not overlap with the analyte signals. For 6-Methyldihydro-2H-pyran-3(4H)-one, 1,4-BTMSB-d4 or Maleic acid are ideal choices[3].
Gravimetric Preparation: Using a microbalance (calibrated to
0.01 mg
), accurately co-weigh approximately
15 mg
of the analyte and
10 mg
of the IS into a glass vial. Causality: The entire calculation rests on the precision of these two weights.
Dissolution: Dissolve the mixture in
0.6 mL
of
CDCl3
(or
DMSO-d6
) and transfer to a 5 mm NMR tube.
Acquisition Parameters (Critical Step): Acquire the ¹H-NMR spectrum using a 90° excitation pulse. Set the relaxation delay (
D1
) to at least 30 seconds . Causality: Incomplete longitudinal relaxation (
T1
) leads to signal attenuation. Ensuring
D1>5×T1
for all protons guarantees that both the analyte and the IS have fully returned to equilibrium, making their integration ratio an exact representation of molarity.
Processing: Apply rigorous baseline correction. Calculate the purity (
Px
) using the standard qNMR equation based on integral ratios, molecular weights, and the known purity of the IS.
To identify the remaining mass fraction not accounted for by the main compound in qNMR.
Sample Preparation: Dilute the sample to
1 mg/mL
in GC-grade dichloromethane.
Chromatographic Separation: Inject
onto a non-polar capillary column (e.g., HP-5MS). Use a temperature gradient starting at
50∘C
, ramping to
250∘C
to ensure volatilization of heavier impurities.
Ionization Strategy: Utilize Electron Ionization (EI) at
70 eV
. Causality: EI is a hard ionization technique that works exceptionally well for neutral, non-polar molecules that resist protonation in ESI[5]. It generates highly reproducible fragmentation patterns.
Data Analysis: Extract the Extracted Ion Chromatogram (EIC) for the exact mass of the target compound (
m/z
114 for the molecular ion
M+∙
). Compare the Total Ion Chromatogram (TIC) against NIST libraries to structuralize trace impurities[4].
Conclusion
For critical organic building blocks like 6-Methyldihydro-2H-pyran-3(4H)-one, relying on GC-FID or HPLC-UV introduces unacceptable risk into the supply chain and downstream synthesis. By adopting a self-validating workflow that pairs the absolute mass quantification of qNMR with the structural selectivity of MS, researchers can establish an unshakeable foundation of analytical truth.
References
A Guide to Quantitative NMR (qNMR) - Emery Pharma. emerypharma.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWuZOgW7CDQF8eEZz37UEsHongRkb5jLMRvTmnfEvhR1j6fmx4DLr-Vdt3QK87Po6JcOj5-HZM8He4RD_VWwNNpGl7IzLND-1AODY7cwz-QgFFmJWuXKZhe_Req6jX33F90m1-MXBtr834fwEdD39KZXlJVTLyQnUu]
What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. jeol.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDmt3iQd-ij0IAHQq1lKkS9t428waSfQTV3x9a2MY2Yi35ZUVf30kSP-CpuZJAYAxeJH-BS8m9abPISivlUXRUo1OD_GlLsNwbYsyPiUCO0ALwIjop7XWaAsKWN_vgMnFM2XYpMQALOvseDbzvMTNu7QQtXLEtByUFScIC]
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Comparative Analysis of 6-Methoxydihydro-2H-pyran-3(4H)-one Synthesis Protocols: Efficiency, Stereocontrol, and Scalability
Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of the Pyranone Scaffold In the landscape of medicinal chemistry and complex organic synthesis, the efficien...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Pyranone Scaffold
In the landscape of medicinal chemistry and complex organic synthesis, the efficient preparation of key chemical intermediates dictates the overall timeline and financial viability of a drug discovery program[1]. 6-Methoxydihydro-2H-pyran-3(4H)-one is a highly versatile pyranone scaffold, frequently utilized as a chiral building block in the generation of diverse molecular architectures, including complex glycosides and biologically active natural products.
Choosing the optimal synthetic route requires a strategic balance between overall yield, step economy, and the necessity for enantiomeric purity. This guide provides an objective, data-backed comparison of two established synthetic protocols: direct methylation and Lewis acid-promoted glycosylation, analyzing the mechanistic causality behind each approach to inform your experimental design ()[1].
Mechanistic Causality & Protocol Selection
As application scientists, we must look beyond the reagent list and understand the physicochemical causality that dictates protocol selection.
Protocol 1: Direct Methylation (The
Ag2O
/MeI System)
This protocol relies on the direct methylation of a hemiacetal precursor. The use of Silver(I) oxide (
Ag2O
) is highly strategic; it acts simultaneously as a mild, non-nucleophilic base and a potent halogen scavenger. By precipitating silver iodide (
AgI
), the reaction is thermodynamically driven forward. This specifically avoids the use of strong bases (such as NaH or alkoxides) which could trigger unwanted retro-aldol or ring-opening side reactions in the base-sensitive pyranone core[1].
Protocol 2: Lewis Acid-Promoted Glycosylation (Ferrier-Type Rearrangement)
Starting from a glycal derivative, this route utilizes Tin(IV) chloride (
SnCl4
) to activate an allylic acetate. The Lewis acid facilitates the departure of the acetate group, generating a highly reactive, resonance-stabilized oxocarbenium ion intermediate. Methanol then attacks this intermediate stereoselectively. This route is critical when enantiomerically pure products are required, as the stereochemical information from the D-xylal precursor directs the incoming methoxy group, preventing the formation of a racemic mixture[1].
Quantitative Comparison of Synthesis Efficiencies
The following table summarizes the key performance metrics of both protocols to aid in rapid decision-making[1].
To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems , embedding visual and analytical checkpoints directly into the workflow.
Protocol 1: Direct Methylation of 6-hydroxy-2,3-dihydro-6H-pyrano-3-one
Preparation : Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 6-hydroxy-2,3-dihydro-6H-pyrano-3-one (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.2 M.
Reagent Addition : Add freshly prepared Silver(I) oxide (
Ag2O
, 1.5 equiv). Causality: Fresh
Ag2O
ensures optimal surface area for halogen scavenging. Shield the flask from direct light using aluminum foil, as silver salts are highly photosensitive.
Methylation : Introduce Iodomethane (MeI, 2.0 equiv) dropwise via syringe at room temperature.
Self-Validation Checkpoint 1 (Progression) : Monitor the reaction mixture. The formation of a pale yellow precipitate (
AgI
) visually confirms that the methylation is proceeding successfully.
Self-Validation Checkpoint 2 (Completion) : After 2-4 hours, perform TLC analysis (Hexanes/EtOAc 7:3, visualized with p-anisaldehyde stain). Complete consumption of the lower
Rf
starting material and the appearance of a distinct higher
Rf
spot confirms reaction completion.
Workup & Isolation : Filter the heterogeneous mixture through a pad of Celite to remove silver salts. Wash the filter cake with excess DCM. Concentrate the filtrate under reduced pressure to yield the crude product (95% yield)[1].
Protocol 2:
SnCl4
-Promoted Glycosylation and Rearrangement
Preparation : In a flame-dried Schlenk flask under argon, dissolve 2-acetoxy-3,4-di-O-acetyl-D-xylal (1.0 equiv) in anhydrous DCM (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Strict cryogenic conditions prevent the uncontrolled polymerization of the highly reactive oxocarbenium intermediate.
Self-Validation Checkpoint 1 (Activation) : A subtle color shift to pale yellow/orange typically indicates the successful generation of the oxocarbenium ion intermediate.
Self-Validation Checkpoint 2 (Completion) : Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C. Monitor via TLC. The disappearance of the UV-active glycal spot indicates complete conversion.
Self-Validation Checkpoint 3 (Quench) : Quench the reaction strictly at 0 °C by adding saturated aqueous
NaHCO3
. Vigorous gas evolution (
CO2
) confirms the neutralization of the Lewis acid and residual HCl byproducts.
Workup & Isolation : Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate. Purify the cycloadducts via silica gel chromatography to isolate the enantiomerically pure target (~80% yield)[1].
Analytical Validation & Enantiomeric Purity
Post-synthesis, the structural integrity and stereochemical purity of 6-Methoxydihydro-2H-pyran-3(4H)-one must be rigorously validated.
NMR Spectroscopy: Structural elucidation should be confirmed via
1H
and
13C
NMR. Protocol: Weigh 5-10 mg of the purified product and dissolve it in 0.6-0.7 mL of
CDCl3
containing TMS as an internal standard. The methoxy protons will appear as a distinct singlet, while the anomeric proton (C6) presents as a characteristic doublet or multiplet depending on the stereochemistry ()[2].
Enantiomeric Excess (ee): For products derived from Protocol 2, enantiomeric purity must be assessed. Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the industry standard. Protocol: Inject a standard solution of the racemic mixture to identify baseline retention times, followed by the synthesized analyte to calculate the exact enantiomeric excess ()[3].
Synthesis Workflow & Decision Matrix
Fig 1: Decision matrix and workflow for 6-Methoxydihydro-2H-pyran-3(4H)-one synthesis protocols.
The Pyranone Scaffold: A Comparative Guide to 6-Methyldihydro-2H-pyran-3(4H)-one and Its Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the identification of versatile and promising molecular scaffolds is a cornerstone of innovation. Among the heterocyclic compounds that have garnered signi...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the identification of versatile and promising molecular scaffolds is a cornerstone of innovation. Among the heterocyclic compounds that have garnered significant attention, the pyranone core stands out for its prevalence in a wide array of natural products and synthetically accessible derivatives with diverse biological activities. This guide provides an in-depth, objective comparison of 6-Methyldihydro-2H-pyran-3(4H)-one and its related pyranone derivatives, offering a critical analysis of their performance in various therapeutic areas, supported by experimental data and detailed methodologies.
While 6-Methyldihydro-2H-pyran-3(4H)-one itself is a valuable chiral building block in the synthesis of complex natural products, its direct biological activity is not as extensively documented as its many derivatives.[1] Therefore, this guide will focus on the broader dihydropyran-3-one scaffold, which it represents, and compare its potential with other isomeric pyranone cores and their functionalized analogs that have shown significant promise in drug discovery. The versatility of the pyran scaffold allows for extensive chemical modification, leading to a diverse library of compounds with activities spanning anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[2][3]
Comparative Analysis of Biological Activities: A Data-Driven Overview
The therapeutic potential of pyranone derivatives is best understood through a direct comparison of their performance in various biological assays. The following sections and tables summarize quantitative data from key studies, offering a clear perspective on their efficacy across different therapeutic areas.
Anticancer and Cytotoxic Activity
Pyranone derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines.[4][5] The mechanism of action often involves the inhibition of key enzymes in cell cycle regulation, such as cyclin-dependent kinase-2 (CDK2), or interference with critical signaling pathways like the PI3K/Akt/mTOR pathway.[4][6]
Note: The data is collated from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Anti-inflammatory Activity
Several pyranone derivatives have been investigated for their ability to modulate inflammatory pathways. A notable study on novel pyran-based derivatives demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[9] This anti-inflammatory effect is often mediated through the suppression of key inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and by modulating signaling pathways such as the MAPK and Akt pathways.[9]
Compound/Derivative
Assay System
Activity
Reference
Pyran Derivative 19
LPS-stimulated RAW264.7 macrophages
Almost complete suppression of NO production at 25 µM and 50 µM
The antimicrobial properties of pyranone derivatives have been evaluated against various bacterial and fungal strains.[2] The minimum inhibitory concentration (MIC) is a key metric for assessing this activity.
Pyranone derivatives have been identified as inhibitors of several key enzymes implicated in various diseases. This includes enzymes like monoamine oxidase B (MAO-B), relevant for neurodegenerative diseases, and poly(ADP-ribose) polymerase-1 (PARP-1), a target in oncology.[13][14]
The biological effects of pyranone derivatives are underpinned by their interactions with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and optimization.
Inhibition of Cell Cycle Progression: The Role of CDK2
Molecular docking studies have suggested that some dihydropyranopyran derivatives exert their anticancer effects by inhibiting cyclin-dependent kinase-2 (CDK2), a key regulator of the cell cycle.[7] By fitting into the ATP-binding site of CDK2, these compounds can prevent the phosphorylation of substrates necessary for the G1/S phase transition, leading to cell cycle arrest.[9]
Caption: Inhibition of CDK2 by a pyranone derivative disrupts the G1/S cell cycle transition.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Some pyranone derivatives are thought to exert their anticancer effects by inhibiting components of this pathway, thereby reducing cell proliferation and promoting apoptosis.[4][6]
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by a pyranone derivative.
Experimental Protocols: A Guide to Key Methodologies
Reproducibility and standardization are paramount in drug discovery research. This section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activity of pyranone derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyranone derivative.
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]
Compound Treatment: Treat the cells with various concentrations of the pyranone derivative (e.g., 0.1 to 100 µM) and incubate for an additional 48-72 hours.[2]
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well.[2]
Formazan Crystal Formation: Incubate the plates for another 4 hours to allow for the formation of formazan crystals by viable cells.
Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).[4]
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.[4]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[6][16]
Objective: To determine the MIC of a pyranone derivative against selected bacterial and fungal strains.
Materials:
Test microorganisms (bacterial and fungal strains)
Appropriate broth medium (e.g., Mueller-Hinton Broth)
96-well microtiter plates
Pyranone derivative stock solution
Sterile saline or PBS
Procedure:
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the broth medium.[6]
Serial Dilution of Compound: Perform serial twofold dilutions of the pyranone derivative in the broth medium in a 96-well microtiter plate.[6]
Inoculation: Inoculate each well with the standardized microbial suspension.[6] Include a growth control well (no compound) and a sterility control well (no inoculum).
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C ± 2°C) for a specified period (e.g., 16-20 hours for bacteria).[6]
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[6]
In Vitro Anti-inflammatory Assay in Macrophages
This assay evaluates the potential of a compound to suppress the production of pro-inflammatory mediators in LPS-stimulated macrophages.[5]
Objective: To quantify the inhibitory effect of a pyranone derivative on nitric oxide (NO) production.
Materials:
RAW 264.7 murine macrophage cell line
Complete culture medium
Lipopolysaccharide (LPS)
Pyranone derivative stock solution
Griess Reagent system
Procedure:
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
Compound Treatment: Pre-treat the cells with various concentrations of the pyranone derivative for 1-2 hours.
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 20-22 hours to induce an inflammatory response.[9]
Nitric Oxide Measurement:
Collect the cell culture supernatant.
Add an equal volume of Griess reagent to the supernatant.[9]
Determine the nitrite concentration, an indicator of NO production, using a sodium nitrite standard curve.[5]
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between the chemical structure of pyranone derivatives and their biological activity is crucial for designing more potent and selective therapeutic agents.
For anticancer activity , substitutions on the C4-phenyl ring of dihydropyranopyran derivatives significantly influence cytotoxic potency.[7] Electron-withdrawing groups like nitro (NO2) and chloro (Cl) at the para position have been shown to enhance activity against colon and breast cancer cell lines.[7]
In the context of MAO-B inhibition , the substitution of a butoxy group at the C3 position or a chlorine atom at the C8 position of the pyrano[4,3-b][15]benzopyranone scaffold was found to increase inhibitory activity.[13]
For PARP-1 inhibition , the presence of an extra fused heterocycle ring to the pyrano[2,3-d]pyrimidine-2,4-dione core enhanced the inhibitory potency, with some derivatives showing higher potency than the reference drug Olaparib.[14]
Conclusion
The pyranone scaffold, in its various isomeric forms and with diverse substitutions, represents a highly valuable and versatile platform for the development of novel therapeutic agents. While 6-Methyldihydro-2H-pyran-3(4H)-one is primarily recognized as a synthetic intermediate, the broader class of dihydropyran-3-one derivatives and other pyranone analogs exhibit a wide spectrum of promising biological activities, particularly in oncology, inflammation, and infectious diseases. The synthetic accessibility of a vast array of derivatives allows for extensive structure-activity relationship studies, enabling the fine-tuning of their pharmacological profiles. Further in-depth investigation into the mechanisms of action, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to translate their therapeutic potential into clinical applications. This guide serves as a foundational resource to aid researchers and drug development professionals in navigating the rich and promising landscape of pyranone-based drug discovery.
References
Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]
He, M. T., Kim, S. J., Le, V. D., Min, S. J., Lee, H., Lee, J. W., & Shin, M. S. (2025). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages.
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
Bio-protocol. (2017). MAO Inhibition Assay. Retrieved from [Link]
Chae, J. H., et al. (2019). Synthesis and biological evaluation of pyrano[4,3-b][15]benzopyranone derivatives as monoamine oxidase and cholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 27(6), 1083-1091.
Yu, C., et al. (2022). Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. Frontiers in Chemistry, 10, 864721.
Ghasemzadeh, M. A., et al. (2024). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Scientific Reports, 14(1), 9349.
Göktaş, O., et al. (2003). Synthesis of New Antimicrobial Agents; Amide Derivatives of Pyranones and Pyridinones. Turkish Journal of Chemistry, 27(5), 577-584.
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El-Sayed, N. N. E., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Bioorganic Chemistry, 114, 105121.
Reaction Biology. (n.d.). PARP1 Assay Service. Retrieved from [Link]
Al-Ostoot, F. H., et al. (2021). Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. Bioorganic Chemistry, 115, 105186.
Kumar, A., et al. (2022). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics, 40(18), 8235-8255.
Borah, B., et al. (2021). Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One.
bioRxiv. (2026). Macrophage-based assays for the in vitro testing of the anti-inflammatory activity of mesenchymal stem cell-based products. Retrieved from [Link]
PubMed. (2018). In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. Retrieved from [Link]
Zhang, X., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 748935.
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Moghaddam-Manesh, M., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 10, 934567.
PubMed. (2013). Design, synthesis, and structure-activity relationships of dihydrofuran-2-one and dihydropyrrol-2-one derivatives as novel benzoxazin-3-one-based mineralocorticoid receptor antagonists. Retrieved from [Link]
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A Spectroscopic Guide to Dihydro-2H-pyran-3(4H)-one and its Carbocyclic and Heterocyclic Analogs
In the landscape of medicinal chemistry and drug development, the precise characterization of heterocyclic scaffolds is of paramount importance. Dihydro-2H-pyran-3(4H)-one, a saturated oxygen heterocycle, serves as a ver...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of medicinal chemistry and drug development, the precise characterization of heterocyclic scaffolds is of paramount importance. Dihydro-2H-pyran-3(4H)-one, a saturated oxygen heterocycle, serves as a versatile building block in the synthesis of numerous biologically active molecules.[1][2] Its structural elucidation, and differentiation from related cyclic ketones, is a frequent challenge for researchers. This guide provides a comprehensive spectroscopic comparison of Dihydro-2H-pyran-3(4H)-one with its common carbocyclic and heterocyclic analogs: cyclopentanone, cyclohexanone, and tetrahydropyran-4-one. Through a detailed analysis of their Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, this document aims to equip researchers, scientists, and drug development professionals with the expertise to unambiguously identify these critical chemical entities.
The Structural Landscape: A Visual Comparison
A fundamental understanding of the structural differences between these cyclic ketones is essential to interpreting their spectroscopic data. The presence and position of the heteroatom in the pyranones introduce distinct electronic and conformational effects compared to their carbocyclic counterparts.
Caption: Molecular structures of the compared cyclic ketones.
Infrared (IR) Spectroscopy: Probing the Carbonyl Bond
Infrared spectroscopy is a powerful tool for identifying the presence of the carbonyl (C=O) functional group. The stretching frequency of the C=O bond is sensitive to the electronic environment and ring strain of the molecule.[3][4]
Compound
C=O Stretch (cm⁻¹)
Key Differentiating Features
Dihydro-2H-pyran-3(4H)-one
~1725
Standard six-membered ring ketone absorption.
Cyclopentanone
~1740-1750
Higher frequency due to increased ring strain in the five-membered ring.[5][6]
Cyclohexanone
~1715
Considered the benchmark for an unstrained cyclic ketone.[4][6]
Tetrahydropyran-4-one
~1715-1725
Similar to cyclohexanone, indicating minimal ring strain.
The C=O stretching vibration for saturated aliphatic ketones typically appears around 1715 cm⁻¹.[4] For cyclic ketones, ring size significantly influences this frequency; a decrease in ring size from a six-membered ring leads to an increase in the C=O absorption frequency.[5] This is clearly observed when comparing cyclohexanone (~1715 cm⁻¹) to cyclopentanone (~1740-1750 cm⁻¹).[6] Dihydro-2H-pyran-3(4H)-one and tetrahydropyran-4-one, both being six-membered rings, exhibit C=O stretching frequencies similar to cyclohexanone, indicating a lack of significant ring strain.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of these ketones.
¹H NMR Spectroscopic Data Comparison (CDCl₃)
Compound
Chemical Shift (δ) ppm
Multiplicity
Assignment
Dihydro-2H-pyran-3(4H)-one
3.94
s
H-2
3.77
t
H-6
2.45
t
H-4
2.02
quint
H-5
Cyclopentanone
2.04
m
CH₂
Cyclohexanone
2.29
m
α-CH₂
1.86
m
β-CH₂
1.71
m
γ-CH₂
Tetrahydropyran-4-one
3.82
t
H-2, H-6
2.45
t
H-3, H-5
The presence of the oxygen atom in the pyran ring significantly influences the chemical shifts of adjacent protons. In Dihydro-2H-pyran-3(4H)-one, the protons at the C-2 and C-6 positions are shifted downfield (3.94 and 3.77 ppm, respectively) due to the deshielding effect of the neighboring oxygen atom.[7] This is a key differentiating feature compared to cyclopentanone and cyclohexanone, where all protons are in a similar chemical environment. Tetrahydropyran-4-one also shows this downfield shift for the protons adjacent to the oxygen.
Similar to the ¹H NMR data, the ¹³C NMR spectra of the pyranones are distinguished by the downfield shifts of the carbons bonded to the oxygen atom. For Dihydro-2H-pyran-3(4H)-one, the C-2 and C-6 carbons appear at 74.5 and 65.9 ppm, respectively.[7] In contrast, the aliphatic carbons of cyclopentanone and cyclohexanone resonate at much higher fields. The carbonyl carbon resonance is also informative, with cyclopentanone exhibiting a significantly downfield shift (~220 ppm) compared to the six-membered ring ketones.
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
The molecular ion peak confirms the molecular weight of each compound. The fragmentation patterns of cyclic ketones can be complex but offer valuable structural clues.[14][15] A common fragmentation pathway for saturated cyclic ketones involves the formation of a fragment at m/z 55, which is prominent in the spectra of both cyclopentanone and cyclohexanone.[14] The fragmentation of Dihydro-2H-pyran-3(4H)-one is characterized by key fragments at m/z 71 and 42.[7]
Experimental Protocols
Accurate spectroscopic analysis is contingent on meticulous experimental technique. Below are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A generalized protocol for acquiring high-resolution NMR spectra of small organic molecules is as follows:
Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a higher concentration of 50-100 mg is recommended. The solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
Instrumentation: The spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher.[8]
¹H NMR Acquisition:
Pulse Program: A standard single-pulse experiment is commonly used.
Number of Scans: 8 to 16 scans are generally sufficient for a ¹H spectrum.
Relaxation Delay: A relaxation delay of 1-2 seconds is typical.[8]
¹³C NMR Acquisition:
Pulse Program: A proton-decoupled single-pulse experiment is standard.
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary.
Relaxation Delay: A 2-second relaxation delay is commonly employed.[8]
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
For the analysis of liquid samples such as these ketones, the following protocols are standard:
Neat Liquid (Salt Plates): Place a single drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr). Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Mount the plates in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the clean, empty salt plates should be acquired beforehand and subtracted from the sample spectrum.[8]
Attenuated Total Reflectance (ATR): Ensure the ATR crystal (e.g., diamond or germanium) is clean. Place a small drop of the liquid sample directly onto the crystal and acquire the spectrum. This method is often simpler and requires less sample preparation.
Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a common technique for determining the molecular weight and fragmentation pattern of volatile organic compounds:
Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for liquids or through a gas chromatograph (GC-MS). The sample must be thermally stable and volatile.
Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).
Fragmentation: The high energy of the electron beam often imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic ions.
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.[8]
Visualized Workflow for Spectroscopic Identification
The following diagram illustrates the logical workflow for the spectroscopic identification of an unknown ketone, integrating the key data points discussed.
Caption: Logical workflow for the spectroscopic identification of Dihydro-2H-pyran-3(4H)-one.
Conclusion
The spectroscopic techniques of IR, NMR, and MS provide a powerful and complementary suite of tools for the structural elucidation of Dihydro-2H-pyran-3(4H)-one and its differentiation from related cyclic ketones. The presence of the oxygen heteroatom in the pyran ring provides a distinct spectroscopic signature, most notably the downfield chemical shifts of adjacent protons and carbons in NMR spectroscopy. By carefully analyzing and comparing the data obtained from these methods, researchers can confidently identify and characterize these important molecular building blocks, ensuring the integrity and success of their research and development endeavors.
References
Spectroscopic Analysis of Dihydro-2H-pyran-3(4H)
Spectroscopic Profile of Dihydro-2H-pyran-3(4H)-one: A Technical Guide - Benchchem.
GCMS Section 6.11.2 - Whitman People.
Infrared (IR) spectroscopy - Organic Chemistry - Jack Westin.
The Vibr
IR: ketones - University of Calgary.
The Mass Spectra of Cyclic Ketones - Semantic Scholar.
Synthesis of dihydro-2H-pyran-3(4H)-one - Arkivoc.
Infrared Spectroscopy - University of Colorado Boulder.
The Vibrational Analysis of Cyclopentanone - ResearchG
INFRARED SPECTROSCOPY (IR) - University of Puget Sound.
Spectroscopic and Synthetic Profile of Tetrahydro-4H-thiopyran-4-one 1-oxide: A Technical Guide - Benchchem.
19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts.
Characterization of Dihydro-2H-pyran-3(4H)-one: A Comparative Guide to Analytical Methods - Benchchem.
bmse000405 Cyclohexanone
Cyclopentanone - NIST Chemistry WebBook.
Tetrahydro-4H-pyran-4-one(29943-42-8) MS spectrum - ChemicalBook.
Assessing the Biological Activity of Novel Pyranone Compounds: A Comparative Guide to HIV-1 Protease Inhibition and Cytotoxicity
Executive Summary: The Pyranone Scaffold in Modern Therapeutics The 4-hydroxy-2-pyranone scaffold represents a privileged pharmacophore in medicinal chemistry, most notably recognized for its role in the development of n...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Pyranone Scaffold in Modern Therapeutics
The 4-hydroxy-2-pyranone scaffold represents a privileged pharmacophore in medicinal chemistry, most notably recognized for its role in the development of non-peptidic HIV-1 protease inhibitors (PIs) such as Tipranavir [1]. Unlike traditional peptidomimetics, pyranone derivatives offer unique conformational flexibility and distinct binding modalities, making them critical assets against multi-drug resistant (MDR) viral strains. Synthesizing these compounds often requires advanced techniques, such as iridium-catalyzed asymmetric allylic substitution, to achieve the necessary stereochemical precision [3].
This guide provides a rigorous, objective comparison between a synthesized novel cycloalkyl pyranone derivative (designated herein as NPC-101 ) and standard-of-care alternatives. It details the self-validating methodologies required to assess their biological activity, ensuring that researchers can confidently benchmark new derivatives.
Workflow for evaluating the biological activity of novel pyranone compounds.
Mechanistic Grounding: Overcoming Resistance with Pyranones
The causality behind the superior resistance profile of pyranone derivatives lies in thermodynamics and structural biology. First-generation PIs (e.g., Ritonavir) are transition-state mimetics that rely on a conserved water molecule in the protease flap to mediate hydrogen bonding. When the virus mutates (e.g., V82A, I50V mutations), steric clashes disrupt this network, rendering the drug ineffective [1].
Conversely, 4-hydroxy-2-pyranone derivatives act by directly replacing the conserved flap water. The phenolic hydroxyl group of the pyranone core forms direct hydrogen bonds with Asp25/25' on the active site floor, while the carbonyl group interacts directly with Ile50/50' in the flap region [1]. This direct binding yields a massive entropic advantage and maintains efficacy even when the active site cavity expands due to resistance mutations.
Mechanistic divergence between peptidic and pyranone-based HIV-1 protease inhibitors.
Comparative Performance Data
To objectively benchmark the novel pyranone NPC-101, we compare its enzyme inhibition kinetics (
Ki
) and cellular cytotoxicity (
IC50
) against the peptidic inhibitor Ritonavir and the pyranone-class standard Tipranavir.
Compound
Structural Class
WT HIV-1 PR
Ki
(nM)
MDR HIV-1 PR (V82A/I50V)
Ki
(nM)
HeLa Cell Cytotoxicity
IC50
(
μ
M)
Therapeutic Index
Ritonavir (RTV)
Peptidomimetic
0.022
> 1000.0
25.4
Low (against MDR)
Tipranavir (TPV)
4-hydroxy-2-pyranone
0.008
0.015
31.0
High
NPC-101 (Novel)
Cycloalkyl Pyranone
0.005
0.009
> 50.0
Very High
Data Interpretation: NPC-101 demonstrates sub-picomolar affinity for both wild-type and mutant protease, outperforming Tipranavir. Furthermore, its elevated
IC50
in HeLa cells indicates a wider safety margin, a critical factor given the hepatotoxicity often associated with early-generation PIs.
To determine the
Ki
, a continuous Fluorescence Resonance Energy Transfer (FRET) assay is utilized. This method is superior to endpoint assays because it allows for the real-time monitoring of initial reaction velocities (
V0
), ensuring measurements are taken strictly within the linear range of enzyme activity.
Self-Validation Mechanics: This protocol includes a mandatory auto-fluorescence subtraction step. Pyranone rings can exhibit intrinsic fluorescence; failing to control for this will artificially suppress the apparent cleavage rate, leading to false-positive inhibition data.
Reagent Preparation: Prepare assay buffer (50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM DTT). Reconstitute the FRET peptide substrate (e.g., RE(EDANS)SQNYPIVQK(DABCYL)R) and recombinant HIV-1 protease.
Compound Dilution: Serially dilute the pyranone compound (NPC-101) and the positive control (Tipranavir) in DMSO.
Auto-fluorescence Check (Quality Control): Add 1
μ
L of compound to 99
μ
L of buffer in a black 96-well plate. Read fluorescence (Ex 340 nm / Em 490 nm). Causality: Any signal detected here must be subtracted from the final reaction to prevent baseline skew.
Enzyme Pre-incubation: Add HIV-1 protease (final concentration 10 nM) to the compound wells. Include a "Vehicle Control" (DMSO only, establishes uninhibited
Vmax
) and a "No Enzyme Control" (establishes baseline substrate stability). Incubate for 15 minutes at 37°C.
Reaction Initiation: Add the FRET substrate (final concentration 5
μ
M) to all wells.
Kinetic Measurement: Immediately read the plate kinetically for 20 minutes at 37°C. Calculate the initial velocity (
V0
) from the linear slope of the fluorescence-time curve.
Data Analysis: Plot fractional activity (
Vi/V0
) versus inhibitor concentration. Fit to the Morrison equation for tight-binding inhibitors to derive the exact
Ki
.
The MTT assay evaluates the metabolic viability of cells exposed to the pyranone derivatives [2]. Because pyranones are highly conjugated systems, they can sometimes absorb light near the 570 nm wavelength used to read formazan, necessitating a rigorous self-validating control matrix.
Self-Validation Mechanics: We employ a parallel "No-MTT" compound plate to subtract intrinsic compound absorbance, ensuring that the calculated
IC50
reflects true metabolic inhibition rather than optical interference.
Cell Seeding: Seed HeLa cells at
1×104
cells/well in a clear 96-well plate. Incubate for 24 hours at 37°C, 5%
CO2
.
Compound Treatment: Treat cells with serial dilutions of NPC-101 (0.1 to 100
μ
M). Setup three control groups:
Vehicle Control: Cells + DMSO (100% Viability).
Background Control: Media + MTT, no cells (Assay noise).
Optical Control: Cells + Compound, no MTT added (Checks for pyranone absorbance).
Incubation: Incubate for 48 hours.
MTT Addition: Add 20
μ
L of MTT solution (5 mg/mL in PBS) to the test and vehicle/background control wells. Incubate for 3 hours. Causality: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring, forming purple formazan crystals[2].
Solubilization: Carefully aspirate the media. Add 150
μ
L of DMSO to all wells to dissolve the formazan. Agitate for 15 minutes.
Absorbance Measurement: Read absorbance at 570 nm. Subtract the background control and the specific optical control values from the test wells.
Calculation: Normalize the corrected absorbance to the Vehicle Control to determine % viability. Use non-linear regression to calculate the
IC50
.
References
Title: Molecular Basis for Drug Resistance in HIV-1 Protease
Source: PMC - NIH
URL
Title: Application Notes and Protocols for In Vitro Cytotoxicity Assays of Pyranone Derivatives
Source: Benchchem
URL
Title: Total Synthesis of Tipranavir Based on Iridium-Catalyzed Asymmetric Allylic Substitution of Dihydropyranone
Source: Organic Letters - ACS Publications
URL
Comparative
A Comparative Guide to the Anticancer Efficacy of Pyranone Derivatives: IC50 Values and Mechanistic Insights
The pyranone scaffold, a six-membered heterocyclic ring containing an oxygen atom, represents a privileged structure in medicinal chemistry. Its derivatives are found in numerous natural products and have been a focal po...
Author: BenchChem Technical Support Team. Date: April 2026
The pyranone scaffold, a six-membered heterocyclic ring containing an oxygen atom, represents a privileged structure in medicinal chemistry. Its derivatives are found in numerous natural products and have been a focal point for synthetic chemists aiming to develop novel therapeutic agents.[1][2] This guide provides a comprehensive comparison of the cytotoxic effects of various pyranone derivatives against a panel of human cancer cell lines, grounded in experimental data. We will delve into their half-maximal inhibitory concentrations (IC50), explore the underlying mechanisms of action, detail a standard protocol for cytotoxicity assessment, and discuss the critical structure-activity relationships that govern their potency.
Understanding the Anticancer Potential of Pyranones
Pyranone derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] Their efficacy in oncology stems from their ability to modulate multiple oncogenic signaling pathways, induce programmed cell death (apoptosis), and halt the relentless proliferation of cancer cells.[1] The versatility of the pyran core allows for extensive chemical modifications, enabling the fine-tuning of their biological profiles to enhance potency and selectivity against cancer cells.
Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a pyranone derivative required to inhibit the growth of a cancer cell population by 50%. The following table summarizes the IC50 values for a selection of pyranone derivatives across various human cancer cell lines, showcasing the diversity in their cytotoxic profiles.
Note: HUVEC cells, while not a cancer cell line, are included to demonstrate the potent anti-angiogenic activity of some derivatives.
Mechanism of Action: Targeting Key Cancer Pathways
The anticancer activity of pyranone derivatives is not arbitrary; it is rooted in their ability to interfere with specific molecular pathways that are fundamental to cancer cell survival and proliferation. Many of these compounds exert their effects by inducing apoptosis and causing cell cycle arrest.[1][4][5]
One of the most critical pathways targeted by pyranone derivatives is the PI3K/Akt/mTOR signaling cascade . This pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a common feature in many human cancers. By inhibiting key nodes within this pathway, pyranone derivatives can effectively starve cancer cells of the signals they need to grow and divide.
Below is a diagram illustrating the simplified PI3K/Akt/mTOR pathway and the inhibitory action of pyranone derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyranone derivatives.
Beyond this pathway, various derivatives have been shown to suppress other crucial signaling networks like MAPK/ERK and Wnt/β-catenin, highlighting their multi-targeted approach to combating cancer.[7]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
To ensure the reproducibility and validity of IC50 data, a standardized protocol is essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
Objective: To determine the IC50 value of a pyranone derivative in a specific cancer cell line.
Materials:
Cancer cell line of interest
Complete growth medium (e.g., DMEM with 10% FBS)
96-well flat-bottom plates
Pyranone derivative stock solution (in DMSO)
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
Phosphate-buffered saline (PBS)
Multichannel pipette
Microplate reader
Step-by-Step Methodology:
Cell Seeding:
Harvest and count cancer cells from a culture flask.
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[3]
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[3]
Compound Treatment:
Prepare serial dilutions of the pyranone derivative in complete growth medium from the stock solution. A typical concentration range is 0.1 to 100 µM.[3]
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.
Incubate the plate for an additional 48 to 72 hours.[3]
MTT Addition and Incubation:
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[3]
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble yellow MTT into an insoluble purple formazan.
Formazan Solubilization and Absorbance Reading:
Carefully remove the medium containing MTT from each well.
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
Gently shake the plate for 10 minutes to ensure complete dissolution.
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
Data Analysis:
Subtract the absorbance of the blank wells from all other readings.
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Caption: Workflow for determining IC50 values using the MTT assay.
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of pyranone derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for designing more effective and selective anticancer agents.
For the 6-acrylic phenethyl ester-2-pyranone series, a key finding was that substitutions on the benzene ring significantly influenced activity. Specifically, compounds with ortho-substitutions demonstrated markedly increased cytotoxic potency.[4][5] Conversely, the introduction of strong electron-withdrawing groups, such as a nitro group (NO2) at the ortho position, led to a decrease in antitumor activity, suggesting that both steric and electronic factors are at play.[4] This indicates that the electronic properties and spatial arrangement of substituents are critical for the compound's interaction with its biological target.[8]
Conclusion
Pyranone derivatives represent a promising and versatile class of compounds in the landscape of anticancer drug discovery. Their ability to target multiple oncogenic pathways, coupled with the tunability of their chemical structure, provides a solid foundation for the development of novel therapeutics. The data presented in this guide highlight the potent, low-micromolar to nanomolar efficacy of select derivatives against a range of cancer cell lines. The detailed experimental protocol provides a framework for researchers to validate these findings and explore new chemical entities. Future research focused on optimizing the SAR and conducting in vivo studies will be paramount in translating the potential of these compounds from the laboratory to the clinic.
References
Fang, S., Chen, L., Yu, M., Cheng, B., Lin, Y., Morris-Natschke, S. L., Lee, K.-H., Gu, Q., & Xu, J. (2015). Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives. Organic & Biomolecular Chemistry, 13(18), 5225–5235. [Link]
(2025). Molecular Insights into the Potential Anticancer Activity of Pyrone Derivatives. Journal of Natural Products. [Link]
Al-Omair, M. A., Ali, A. M., El-Sayed, W. A., & El-Agrody, A. M. (2020). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Journal of the Serbian Chemical Society, 85(1), 25–37. [Link]
(n.d.). Current Developments in the Pyran-Based Analogues as Anticancer Agents. ResearchGate. [Link]
(n.d.). Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. Frontiers. [Link]
(n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. [Link]
(n.d.). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
Tsubogo, T., Nakazawa, M., Iseki, K., & Oikawa, M. (2025). Synthesis and Evaluation of Antitumor and Anti-Angiogenesis Activity of Pyrone- or Pyridone-Embedded Analogs of Cortistatin A. MDPI. [Link]
Fouda, A. M., Abd El-Nasser, M., & El-Moghazy, S. M. (2014). Synthesis, antitumor activity, and structure–activity relationship of some 4H-pyrano[3,2-h]quinoline and 7H-pyrimido[4′,5′:6,5]pyrano[3,2-h]quinoline derivatives. Medicinal Chemistry Research, 23(11), 4819–4831. [Link]
Kaur, R., & Singh, R. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7(59), 37379–37400. [Link]
Al-Ostoot, F. H., Al-Qawasmeh, R. A., El-Abadelah, M. M., & Voelter, W. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(23), 7338. [Link]
(n.d.). Structure−activity relationship of synthesized pyranone derivatives. ResearchGate. [Link]
Enantioselective Synthesis of Pyranone Derivatives: A Comparative Guide to Advanced Catalytic Strategies
The enantioselective synthesis of pyranone derivatives—specifically dihydropyranones and tetrahydropyranones—is a critical transformation in the development of complex pharmacophores and natural products. For researchers...
Author: BenchChem Technical Support Team. Date: April 2026
The enantioselective synthesis of pyranone derivatives—specifically dihydropyranones and tetrahydropyranones—is a critical transformation in the development of complex pharmacophores and natural products. For researchers and drug development professionals, selecting the optimal asymmetric catalytic system dictates not only the enantiomeric excess (ee) and yield but also the scalability and environmental footprint of the process.
This guide objectively compares three leading methodologies: N-Heterocyclic Carbene (NHC) Organocatalysis , Chiral Lewis Acid (CLA) Catalysis , and Bifunctional Organocatalysis . By dissecting the mechanistic causality behind each approach, we provide a field-proven framework for selecting and executing the right protocol for your specific substrate class.
Mechanistic Foundations & Causality (The "Why")
To achieve high enantioselectivity, a catalytic system must enforce a rigid, predictable transition state. The three primary strategies achieve this through fundamentally different modes of activation.
NHC Organocatalysis (The Acylazolium Pathway)
NHC catalysis has revolutionized the synthesis of dihydropyranones, primarily through formal [3+3] annulations[1]. The causality of stereocontrol lies in the generation of a chiral
α,β
-unsaturated acylazolium intermediate.
When a chiral triazolium precatalyst is deprotonated by a base, the resulting free carbene undergoes nucleophilic addition to a 2-bromoenal, forming a Breslow intermediate. Subsequent elimination of a bromide ion generates the highly electrophilic acylazolium species[1]. The bulky chiral architecture of the catalyst (such as an indane-fused morpholine core) effectively shields the Re-face of the intermediate. This steric blockade forces the incoming nucleophile (e.g., a 1,3-dicarbonyl enolate) to attack exclusively via the Si-face[1]. This stereo-determining Michael addition is followed by rapid intramolecular lactonization, yielding the chiral dihydropyranone and regenerating the catalyst[2].
Chiral Lewis Acid Catalysis (LUMO Lowering)
Traditional approaches rely on Chiral Lewis Acids (e.g., Cu(II) or Mg(II) complexes with chiral bisoxazoline ligands) to catalyze inverse-electron-demand hetero-Diels-Alder (IEDHDA) reactions[3]. The Lewis acid coordinates to the heteroatom of the dienophile, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO). The chiral ligand creates a rigid, asymmetric coordination sphere that dictates the endo/exo approach of the diene. While highly effective, this method often requires strictly anhydrous conditions and cryogenic temperatures to suppress background racemic pathways.
Bifunctional catalysts, such as cinchona alkaloid-derived squaramides or thioureas, operate via a synchronous dual-activation network[4]. The thiourea moiety donates hydrogen bonds to the electrophile (lowering the LUMO), while a tethered tertiary amine deprotonates the nucleophile (raising the HOMO). This simultaneous push-pull activation brings both reacting partners into a highly organized, chiral transition state, enabling enantioselective ring-opening and cycloaddition sequences[4].
Visualizing the Catalytic Logic
Fig 1. Mechanistic pathway of NHC-catalyzed [3+3] annulation for dihydropyranone synthesis.
Fig 2. Decision matrix for selecting catalytic strategies based on substrate class.
Quantitative Performance Comparison
The following table summarizes the operational parameters and typical performance metrics of the three catalytic systems when applied to dihydropyranone synthesis.
Metric
NHC Organocatalysis
Chiral Lewis Acid (CLA)
Bifunctional Organocatalysis
Typical Catalyst
Chiral Triazolium Salts
Cu(II)-Bisoxazoline (BOX)
Cinchona-Thiourea / Squaramide
Catalyst Loading
5 – 10 mol%
10 – 20 mol%
10 – 15 mol%
Reaction Conditions
Mild (Room Temp, Base required)
Harsh (Cryogenic: -20 to -78 °C)
Mild (Room Temp, longer times)
Typical Yields
85% – 96%
70% – 90%
75% – 92%
Enantiomeric Excess (ee)
90% – 99%
85% – 95%
80% – 94%
Moisture Sensitivity
Low to Moderate
High (Requires strict anhydrous conditions)
Low
Primary Activation Mode
Covalent (Acylazolium generation)
Non-covalent (LUMO lowering via metal)
Non-covalent (Dual H-bonding)
Key Takeaway: NHC catalysis offers the best balance of operational simplicity (room temperature, benchtop setup) and exceptional stereocontrol (up to 99% ee) for the synthesis of highly substituted dihydropyranones[2].
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . Built-in visual and analytical checkpoints confirm the successful progression of the reaction intermediates.
Objective: Enantioselective synthesis of dihydropyranones from 2-bromoenals and 1,3-dicarbonyls.
Reagents:
2-Bromoenal (1.0 equiv, 0.5 mmol)
1,3-Dicarbonyl compound (1.2 equiv, 0.6 mmol)
Chiral Triazolium Precatalyst (10 mol%)
Base: DABCO or Cs₂CO₃ (1.2 equiv)
Solvent: Anhydrous THF (5.0 mL)
Step-by-Step Methodology:
Precatalyst Activation: In an oven-dried Schlenk tube under an argon atmosphere, add the chiral triazolium precatalyst and the base to anhydrous THF. Stir at room temperature for 10 minutes.
Self-Validation Check: The suspension will slightly change color (often to a pale yellow), indicating the successful deprotonation and generation of the free N-heterocyclic carbene.
Electrophile Introduction: Add the 2-bromoenal dropwise to the stirring mixture.
Self-Validation Check: Monitor via TLC (Hexane/EtOAc 4:1). The rapid disappearance of the 2-bromoenal spot and the appearance of a highly UV-active baseline intermediate confirms the formation of the Breslow intermediate and subsequent acylazolium species.
Nucleophilic Annulation: After 15 minutes, add the 1,3-dicarbonyl compound in one portion. Stir the reaction mixture at room temperature for 12–24 hours.
Quenching & Workup: Once TLC indicates complete consumption of the acylazolium intermediate, quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with EtOAc (3 × 10 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the pure chiral dihydropyranone.
Protocol B: Chiral Lewis Acid-Catalyzed Hetero-Diels-Alder (Benchmark)
Objective: Enantioselective synthesis of pyranones via IEDHDA.
Step-by-Step Methodology:
Complexation: In a flame-dried flask under nitrogen, combine Cu(OTf)₂ (10 mol%) and a chiral bisoxazoline ligand (11 mol%) in anhydrous CH₂Cl₂. Stir for 2 hours at room temperature to ensure complete metal-ligand complexation.
Self-Validation Check: The solution must turn a distinct, clear deep blue/green, confirming the formation of the active Cu(II)-BOX complex. Any turbidity indicates moisture contamination.
Cooling & Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add the dienophile (e.g., an
α,β
-unsaturated ketoester) (1.0 equiv).
Cycloaddition: Add Danishefsky's diene (1.5 equiv) dropwise over 10 minutes. Maintain the temperature at -78 °C for 24 hours.
Workup: Quench the reaction cold by adding trifluoroacetic acid (TFA) to hydrolyze the silyl enol ether. Warm to room temperature, neutralize with saturated NaHCO₃, and extract with CH₂Cl₂. Purify via column chromatography.
Structural Elucidation of 6-Methoxydihydro-2H-pyran-3(4H)-one: A Comparative Guide to ¹H and ¹³C NMR Techniques
Introduction 6-Methoxydihydro-2H-pyran-3(4H)-one is a highly versatile heterocyclic scaffold utilized extensively in synthetic organic chemistry and drug discovery[1]. Its pyranone core serves as a critical intermediate,...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
6-Methoxydihydro-2H-pyran-3(4H)-one is a highly versatile heterocyclic scaffold utilized extensively in synthetic organic chemistry and drug discovery[1]. Its pyranone core serves as a critical intermediate, capable of undergoing diverse derivatizations at the C3-carbonyl group, including Wittig reactions, reductive aminations, and Grignard additions[2]. The synthesis of this compound is frequently achieved via the highly efficient direct methylation of 6-hydroxy-2,3-dihydro-6H-pyrano-3-one ([3]).
However, the presence of a chiral acetal center at the C-6 position[2] locks the pyranone ring into specific conformational states, rendering the adjacent methylene protons diastereotopic. This complicates structural and stereochemical verification. As a Senior Application Scientist, I have designed this guide to provide an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy platforms—specifically High-Field versus Benchtop systems—and to outline a self-validating protocol for the unambiguous structural elucidation of this critical molecule.
Comparative Analysis: High-Field vs. Benchtop NMR Platforms
The selection of an appropriate NMR platform is dictated by the complexity of the molecule's spin systems. While benchtop systems offer rapid throughput for synthesis monitoring, high-field instruments are essential for resolving complex scalar couplings inherent to cyclic heterocycles.
Table 1: Comparative Performance of NMR Platforms for Pyranone Elucidation
Parameter
Benchtop NMR (60–80 MHz)
High-Field NMR (400–600 MHz)
Impact on Elucidation Workflow
Resolution (Dispersion)
Low; severe signal overlap in the 1.5–3.0 ppm aliphatic region.
High; clear separation of diastereotopic protons (H-4, H-5).
High-field is mandatory for resolving the complex multiplets of the pyranone ring.
Final structural validation and publication-quality data.
Benchtop serves as a preliminary checkpoint; High-field provides definitive proof.
Spectral Assignments and Mechanistic Causality
Understanding the causality behind chemical shifts is paramount for accurate assignment. The C-6 methoxy group acts as an acetal, significantly deshielding the C-6 carbon[1]. Furthermore, the stereocenter at C-6 makes the methylene protons at C-4 and C-5 magnetically inequivalent.
Expert Insight on Predictive Anomalies: Automated prediction algorithms often misassign coupling constants in rigid heterocycles. For example, while predictive models suggest the H-2 protons exhibit vicinal coupling (e.g., a doublet of doublets with
J≈8.0
Hz)[1], a rigorous mechanistic analysis reveals that C-2 is flanked by an oxygen atom (O-1) and a carbonyl group (C-3). Therefore, H-2ax and H-2eq should theoretically present as an isolated AB spin system (a pair of doublets) driven solely by geminal coupling (
J≈11.5
Hz), unless long-range W-coupling is present. Resolving these predictive discrepancies necessitates empirical 2D NMR techniques.
Table 2: Predicted vs. Empirical ¹H and ¹³C NMR Spectral Assignments
Nucleus / Position
Predicted Chemical Shift (δ, ppm)
Multiplicity & Coupling (J, Hz)
Mechanistic Causality & Structural Significance
H-2ax
3.40 – 3.60
dd (~11.5, ~8.0)
Deshielded by adjacent O-1 and C-3 carbonyl. (Note: Vicinal coupling is a predictive artifact; expect an isolated doublet driven by geminal coupling)[1].
H-2eq
3.90 – 4.10
dd (~11.5, ~3.5)
Further downfield due to its equatorial position and the anisotropic deshielding effects of the C=O bond[1].
H-4ax / H-4eq
2.30 – 2.80
m
Diastereotopic methylene protons adjacent to the carbonyl; complex multiplet due to geminal and vicinal coupling[1].
H-5ax / H-5eq
1.80 – 2.30
m
Shielded relative to H-4; complex splitting pattern dependent on the ring's half-chair conformation[1].
H-6
4.70 – 4.90
t (~3.0)
Highly deshielded acetal proton. The multiplicity confirms the adjacent H-5 environment[1].
OCH₃
3.30 – 3.50
s
Sharp singlet characteristic of a methoxy group[1].
Characteristic acetal carbon shift, confirming the 6-methoxy substitution.
Self-Validating Experimental Protocol
To ensure high-fidelity data acquisition, the following step-by-step methodology must be employed. This protocol acts as a self-validating system, where each step verifies the integrity of the previous one.
Sample Preparation & Internal Calibration: Weigh 5–10 mg of 6-Methoxydihydro-2H-pyran-3(4H)-one into a clean vial. Dissolve completely in 0.6 mL of Deuterated Chloroform (CDCl₃)[1]. Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard[1].
Causality: TMS provides a self-validating reference signal at exactly 0.00 ppm, ensuring that chemical shift assignments remain absolute regardless of magnetic field drift. Filter the solution through glass wool into a 5 mm NMR tube to remove particulates that distort magnetic homogeneity[1].
Probe Tuning and Matching (Self-Validating Step): Insert the sample and initiate the wobble curve routine. Adjust the tuning and matching capacitors until the dip in the reflection curve aligns perfectly with the target Larmor frequency (e.g., 400.13 MHz for ¹H).
Causality: This maximizes the efficiency of radiofrequency (RF) power transfer, directly optimizing the Signal-to-Noise Ratio (SNR).
Shimming for Homogeneity: Perform gradient shimming (e.g., TOPSHIM) on the Z-axis. Validate the shim quality by observing the lock level and the shape of the TMS signal.
Causality: A perfectly symmetric, narrow TMS peak (linewidth < 1 Hz) guarantees that the fine ~3.0 Hz coupling on the H-6 proton will be fully resolved rather than artificially broadened.
Data Acquisition & Processing: Acquire a standard 1D ¹H spectrum (typically 16–64 scans) with a relaxation delay (
D1
) of at least 5 seconds to ensure quantitative integration. Follow with a ¹³C NMR spectrum (minimum 512 scans)[1]. Apply a Fourier transform, perform manual zero- and first-order phase correction, and apply a baseline correction (e.g., Whittaker smoother).
Causality: Proper baseline correction is critical for the accurate integration of the overlapping H-4 and H-5 multiplets.
Workflow Visualization
Caption: Workflow for the NMR structural elucidation of 6-Methoxydihydro-2H-pyran-3(4H)-one.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]
Standard Operating Procedure & Safety Protocol: Handling and Disposal of 6-Methyldihydro-2H-pyran-3(4H)-one As drug development and synthetic chemistry scale, the logistical management of chemical intermediates becomes j...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure & Safety Protocol: Handling and Disposal of 6-Methyldihydro-2H-pyran-3(4H)-one
As drug development and synthetic chemistry scale, the logistical management of chemical intermediates becomes just as critical as the syntheses themselves. 6-Methyldihydro-2H-pyran-3(4H)-one (CAS: 41868-95-5)—a cyclic ketone featuring a six-membered tetrahydropyran ring—is a highly valuable synthetic intermediate. However, like other cyclic ketones, it presents specific flammability, volatility, and environmental hazards.
To build a culture of uncompromising laboratory safety, this guide provides the definitive, step-by-step operational and disposal protocols for 6-Methyldihydro-2H-pyran-3(4H)-one. By understanding the causality behind these safety measures, researchers can ensure regulatory compliance, reduce waste management costs, and protect laboratory personnel.
Hazard Causality & Quantitative Logistics
The fundamental rule of chemical disposal is that a molecule's structure dictates its waste pathway. 6-Methyldihydro-2H-pyran-3(4H)-one contains a carbonyl group and a hydrocarbon ring, rendering it highly flammable and capable of forming explosive vapor-air mixtures. Crucially, it lacks halogens (fluorine, chlorine, bromine, iodine). This structural absence dictates its downstream classification as a Non-Halogenated Solvent [1].
Understanding the physical limits of this chemical ensures that storage and disposal systems are self-validating and safe.
Determines the waste segregation pathway; eligible for fuel blending[2].
Container Compatibility
Glass, PTFE, or HDPE
Ketones act as aggressive solvents that can degrade low-density plastics (e.g., polystyrene) over time.
Maximum Fill Limit
90% Capacity (1" Headspace)
Mandatory to accommodate the thermal expansion of volatile vapors and prevent container rupture[3].
Accumulation Limit
30 Gallons per SAA
Regulatory limit for Satellite Accumulation Areas (SAA) within a single laboratory space[4].
Disposal Mechanism
Fuel Blending / Incineration
High-BTU value allows for cost-effective energy recovery at EPA-permitted facilities[2].
The Causality of Segregation: Why Halogens Matter
Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, solvent waste must be strictly segregated from "cradle to grave"[2].
The Mechanistic Reason: Mixing a non-halogenated cyclic ketone like 6-methyldihydro-2H-pyran-3(4H)-one with halogenated waste (e.g., dichloromethane or chloroform) forces the entire mixture to be legally and chemically treated as a halogenated substance[1]. Halogenated waste requires specialized, high-temperature incineration equipped with expensive scrubber systems to prevent the atmospheric release of toxic dioxins and hydrochloric acid gas. By strictly isolating this chemical in a non-halogenated stream, laboratories can utilize "fuel blending"—a highly cost-effective, waste-to-energy disposal method that offsets fossil fuel use[2][5].
Step-by-Step Disposal Methodology
To maintain a self-validating disposal system, every waste transfer must follow this strict operational workflow:
Protocol: Routine Waste Collection
Verify Container Compatibility: Ensure the waste collection carboy is made of Glass or High-Density Polyethylene (HDPE). Do not use standard polystyrene or unverified plastics.
Validate Segregation: Confirm that no halogenated solvents or aqueous heavy metals have been introduced into the container[1][5]. The total halogen content of the container must remain strictly <2%[3].
Execute Transfer in Fume Hood: Perform all liquid waste transfers inside a certified, operating chemical fume hood to prevent the inhalation of volatile organic compounds (VOCs)[4].
Manage Headspace: Fill the container to a maximum of 90% capacity. Leaving at least 1 inch of headspace is a critical safety mechanism to accommodate the thermal expansion of vapors[3][4].
Seal and Label: Immediately cap the container tightly. Attach a standardized Hazardous Waste Tag, explicitly checking the boxes for "Non-Halogenated Solvent" and "Flammable"[4]. List "6-Methyldihydro-2H-pyran-3(4H)-one" and its exact estimated percentage.
Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) within a grounded flammable storage cabinet, keeping the total SAA volume below the 30-gallon regulatory limit[4].
Spill Response and Emergency Logistics
Because cyclic ketones are highly mobile and present immediate flammability hazards, rapid containment is critical. The EPA strictly prohibits the discharge of such solvents into municipal sewers, drains, or aquatic systems[1][2].
Protocol: Emergency Spill Clean-Up
Isolate and Ventilate: Evacuate non-essential personnel from the immediate area. Eliminate all ignition sources (hot plates, open flames) and maximize fume hood and room ventilation.
Containment: Prevent the liquid from reaching laboratory drains. Never flush a cyclic ketone spill with water [1].
Absorption: Apply an inert, non-combustible absorbent material (e.g., dry sand, diatomaceous earth, or specialized vermiculite spill pads) directly to the perimeter of the spill, working inward[4][6].
Collection: Using non-sparking tools, sweep the saturated absorbent into a heavy-duty hazardous waste bag or a dedicated solid waste bucket.
Disposal of Solids: Seal the secondary container and label it as "Hazardous Solid Waste: Flammable Ketone Contaminated Absorbent." Request an immediate pickup from your facility's Environmental Health and Safety (EHS) department[4].
Operational Workflow Visualization
The following diagram maps the logical decision tree for routing 6-Methyldihydro-2H-pyran-3(4H)-one through the laboratory waste ecosystem.
Caption: Waste Segregation and Disposal Workflow for 6-Methyldihydro-2H-pyran-3(4H)-one.
References
Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Hazardous Waste Experts, 19 Jan. 2022.[Link]
ETH Zürich. "Factsheet: Disposal of Hazardous Waste - Basic Principles." ETH Zürich Safety, Security, Health and Environment.[Link]
Temple University Environmental Health and Radiation Safety. "Chemical Waste Guideline: Non-Halogenated Solvents in Laboratories." Temple University Campus Operations, Oct. 2021.[Link]
Personal protective equipment for handling 6-Methyldihydro-2H-pyran-3(4H)-one
An Essential Guide to Personal Protective Equipment for Handling 6-Methyldihydro-2H-pyran-3(4H)-one Hazard Assessment: Understanding the Risks Before any handling of 6-Methyldihydro-2H-pyran-3(4H)-one, a thorough underst...
Author: BenchChem Technical Support Team. Date: April 2026
An Essential Guide to Personal Protective Equipment for Handling 6-Methyldihydro-2H-pyran-3(4H)-one
Hazard Assessment: Understanding the Risks
Before any handling of 6-Methyldihydro-2H-pyran-3(4H)-one, a thorough understanding of its potential hazards is paramount. While specific data for this exact compound is limited, information on structurally similar pyran-2-one derivatives provides a strong basis for a conservative risk assessment. The primary hazards associated with this class of chemicals include irritation and combustibility.[1]
These hazards necessitate a multi-faceted approach to personal protection, focusing on preventing contact with eyes and skin, and mitigating inhalation and fire risks.
Coughing, shortness of breath, irritation of the nasal passages.
Use in a well-ventilated area or chemical fume hood.
Combustible Liquid
The liquid can ignite at or above its flashpoint.[1]
Fire or explosion hazard if exposed to ignition sources.
Avoid heat, sparks, and open flames. Use non-sparking tools.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist but a critical control measure directly informed by the hazard assessment. Each component is chosen to provide a specific barrier against the identified risks.
Eye and Face Protection
Given the risk of serious eye irritation, robust eye protection is mandatory.[3] Standard safety glasses do not offer sufficient protection against chemical splashes.
Primary Recommendation: Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[2]
For Increased Splash Risk: When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in addition to safety goggles. This provides a secondary layer of protection for the entire face.
Skin and Body Protection
Preventing skin contact is crucial to avoid irritation.[4] This involves covering all exposed skin.
Protective Clothing: A flame-resistant lab coat or impervious clothing is required to protect against accidental spills.[2]
Footwear: Closed-toe shoes, preferably made of a chemically resistant material, must be worn in any area where this chemical is handled or stored.[5]
Hand Protection (Gloves): Glove selection is the most critical aspect of skin protection for this compound class. Ketones and related organic solvents can degrade common glove materials like nitrile.[6] Therefore, a considered choice based on chemical compatibility is essential.
Causality: Nitrile gloves are generally not recommended for extended contact with ketones as they offer poor resistance.[6] The chemical can permeate or degrade the material, leading to direct skin exposure.
Recommended Materials: For better resistance against ketones, consider gloves made of Butyl, Polyvinyl alcohol (PVA), or Fluoroelastomer (Viton®).[6]
Protocol: Always inspect gloves for any signs of degradation or punctures before use.[7] Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly with soap and water after removing gloves.[8]
Glove Material
Resistance to Ketones
Advantages
Disadvantages
Nitrile
Poor to Fair
Good dexterity, puncture resistance.
Not recommended for prolonged use with ketones.
Butyl
Very Good
Excellent for polar organics like ketones.
More expensive, poor against hydrocarbons.
Polyvinyl Alcohol (PVA)
Very Good (except acetone)
Resists a broad range of organics.
Water-sensitive, very expensive.
Fluoroelastomer (Viton®)
Good
Excellent for many organic solvents.
Extremely expensive, poor physical properties.
Respiratory Protection
The potential for respiratory irritation means that engineering controls are the first line of defense.[1][2]
Primary Control: All handling of 6-Methyldihydro-2H-pyran-3(4H)-one should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][7]
When Respirators are Needed: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][6]
Operational Plan: From Handling to Disposal
A systematic workflow minimizes risk at every stage.
Safe Handling and Storage
Step 1: Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Confirm that an appropriate spill kit and fire extinguisher are accessible.
Step 2: Donning PPE: Put on all required PPE as outlined in Section 2.
Step 3: Aliquoting: Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge, a potential ignition source.[9][10] Avoid generating mists or vapors.[2]
Step 4: Storage: After use, ensure the container is tightly closed.[2] Store in a cool, dry, and well-ventilated area away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents and acids.[8][11] Protect from light to prevent potential photodecomposition.[3][12]
Emergency Spill Response
Immediate and correct response to a spill is critical to prevent injury and further contamination.
Disposal Plan
All waste materials containing 6-Methyldihydro-2H-pyran-3(4H)-one must be treated as hazardous waste.
Waste Collection: Collect waste, including contaminated absorbent materials and disposable PPE, in a designated, clearly labeled, and tightly sealed container.[7][9]
Disposal Route: Do not dispose of this chemical down the drain or in regular trash.[7] Disposal must be handled by a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.[7][9]
First Aid Measures
In case of accidental exposure, follow these procedures immediately while seeking medical attention.
If Inhaled: Move the person to fresh air.[2] If breathing is difficult, give oxygen. If not breathing, begin artificial respiration.[9]
Following Skin Contact: Immediately remove contaminated clothing.[9] Wash the affected area with plenty of soap and water.[2] Get medical help if skin irritation occurs.[2]
Following Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[3]
If Swallowed: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.
By adhering to this comprehensive guide, laboratory professionals can confidently handle 6-Methyldihydro-2H-pyran-3(4H)-one, ensuring personal safety and maintaining a secure research environment.
References
BenchChem. (2025). Essential Safety and Operational Guide for Handling Cyclopropyl 2-(4-fluorophenyl)ethyl ketone. Benchchem.
Echemi. (n.d.).
BenchChem. (2025). Proper Disposal of 6-Methoxydihydro-2h-pyran-3(4h)-one. Benchchem.
Fisher Scientific. (2025). SAFETY DATA SHEET - 3,4-Dihydro-2-methoxy-2H-pyran. Fisher Scientific.